Product packaging for L-Isovaline(Cat. No.:CAS No. 595-40-4)

L-Isovaline

Cat. No.: B1672633
CAS No.: 595-40-4
M. Wt: 117.15 g/mol
InChI Key: GCHPUFAZSONQIV-UHFFFAOYSA-N
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Description

Isovaline L- is an amino acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2 B1672633 L-Isovaline CAS No. 595-40-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H11NO2/c1-3-5(2,6)4(7)8/h3,6H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHPUFAZSONQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70974906
Record name Isovaline
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Molecular Weight

117.15 g/mol
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CAS No.

595-39-1, 465-58-7, 595-40-4
Record name DL-Isovaline
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Record name (Dl)-2-amino-2-methyl-butanoic acid
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Record name DL-Isovaline
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Record name Isovaline
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Record name ISOVALINE, DL-
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Foundational & Exploratory

L-Isovaline: A Comprehensive Technical Guide to its Natural Sources and Abundance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-isovaline is a non-proteinogenic α-dialkyl amino acid that has garnered significant interest in the scientific community due to its unique natural distribution and potential astrobiological implications. Unlike the 20 proteinogenic amino acids that are the building blocks of life on Earth, isovaline is exceedingly rare in the terrestrial biosphere.[1][2] Its primary known natural sources are carbonaceous chondrite meteorites, where it is found in notable abundance and exhibits a significant L-enantiomeric excess. This has led to the hypothesis that extraterrestrial delivery of such molecules could have played a role in the origin of homochirality in terrestrial life.[3][4][5] This technical guide provides an in-depth overview of the natural sources, abundance, and analytical methodologies for this compound.

Natural Sources and Abundance of this compound

The most significant natural reservoirs of this compound are carbonaceous chondrite meteorites. These primitive remnants from the early solar system contain a rich inventory of organic molecules, including a diverse array of amino acids. This compound is a prominent amino acid in several well-studied meteorites, often exhibiting a notable excess of the L-enantiomer. The degree of this enantiomeric excess has been correlated with the extent of aqueous alteration on the meteorite's parent body, suggesting that liquid water played a crucial role in the amplification of this chiral asymmetry.

While exceedingly rare, some evidence suggests the presence of isovaline in certain terrestrial fungi, albeit often in the D-configuration. However, the isotopic composition of meteoritic isovaline is distinct from terrestrial sources, confirming its extraterrestrial origin.

Quantitative Abundance of this compound in Meteorites

The following table summarizes the abundance and L-enantiomeric excess (L-ee) of isovaline in various carbonaceous chondrites. This data is compiled from multiple studies employing advanced analytical techniques.

MeteoriteTypeIsovaline Abundance (ppb)L-Enantiomeric Excess (L-ee, %)
MurchisonCM2~2,400 - 3,20018.5 ± 2.6 to 20.5
OrgueilCI1~8515.2 ± 4.0
LEW 90500CM21,300 - 3,200-0.5 to 3.0
QUE 99177CR211,100Racemic
EET 92042CR228,600Racemic
Aguas ZarcasCM2Not specified~10-15

Note: ppb = parts per billion. L-ee is calculated as [(L - D) / (L + D)] * 100%.

Experimental Protocols for this compound Analysis

The analysis of this compound in meteoritic samples is a complex process that requires meticulous sample preparation and highly sensitive analytical instrumentation to avoid terrestrial contamination and accurately quantify enantiomeric ratios. The following is a generalized protocol based on methodologies cited in the literature.

Sample Preparation and Extraction
  • Meteorite Pulverization: An interior fragment of the meteorite is crushed into a fine powder using a sterilized mortar and pestle to minimize terrestrial contamination.

  • Hot Water Extraction: The powdered meteorite sample is transferred to a clean glass ampoule with ultrapure water. The ampoule is then flame-sealed and heated at 100°C for 24 hours. This process extracts soluble organic compounds, including free amino acids.

  • Acid Hydrolysis (Optional): To release amino acids that may be bound within more complex organic matter, the water extract can be subjected to acid hydrolysis. This is typically done by drying the extract and then heating it in 6 M HCl at 150°C for 3 hours.

  • Desalting: The resulting aqueous extract is passed through a cation-exchange resin column (e.g., AG50W-X8). This step removes interfering inorganic salts, retaining the amino acids which are then eluted with a base, typically 2 M NH₄OH.

Derivatization

To enable chiral separation and enhance detection sensitivity for liquid chromatography, the amino acid extract is derivatized. A common method is pre-column derivatization with o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC).

  • The dried amino acid extract is reconstituted in a borate buffer.

  • The OPA/NAC reagent is added to the sample. The primary amine of the amino acid reacts with OPA and the chiral thiol (NAC) to form a fluorescent diastereomeric isoindolin-1-one derivative. The presence of the chiral center in NAC allows for the separation of the L- and D-enantiomers of isovaline.

Chromatographic Separation and Detection
  • High-Performance Liquid Chromatography (HPLC): The derivatized sample is injected into a reverse-phase HPLC system (e.g., using a C18 column). The different amino acid derivatives are separated based on their polarity. The diastereomers of the L- and D-isovaline derivatives will have slightly different retention times, allowing for their separation.

  • Detection:

    • Fluorescence Detection (FD): The fluorescent derivatives are detected as they elute from the HPLC column, providing high sensitivity.

    • Time-of-Flight Mass Spectrometry (ToF-MS): The eluent from the HPLC is introduced into a ToF mass spectrometer. This provides accurate mass measurements of the derivatized amino acids, confirming their identity and providing an additional layer of quantification.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the extraction and analysis of this compound from meteoritic samples.

Experimental_Workflow Meteorite Meteorite Sample Pulverization Pulverization Meteorite->Pulverization Extraction Hot Water Extraction (100°C, 24h) Pulverization->Extraction Hydrolysis Acid Hydrolysis (Optional) (6M HCl, 150°C, 3h) Extraction->Hydrolysis Desalting Desalting (Cation Exchange) Hydrolysis->Desalting Derivatization Derivatization (OPA/NAC) Desalting->Derivatization HPLC HPLC Separation (C18 Column) Derivatization->HPLC Detection Detection HPLC->Detection FD Fluorescence Detection Detection->FD MS Time-of-Flight Mass Spectrometry Detection->MS

Analytical workflow for this compound from meteorites.

Biological Significance and Potential Applications

As a non-proteinogenic amino acid, this compound is not incorporated into proteins in terrestrial organisms. However, research has shown that isovaline can act as an analgesic in mice by activating peripheral GABAB receptors. This suggests a potential for isovaline and its derivatives in the development of novel therapeutic agents for pain management that may have fewer side effects than current treatments. In biotechnology, this compound is sometimes used in cell culture media to support the growth of specific cell lines and in peptide synthesis to study protein folding and stability.

Conclusion

This compound remains a molecule of significant scientific curiosity, primarily due to its extraterrestrial origins and its potential link to the emergence of life's homochirality. The analytical methods for its detection and quantification in meteoritic samples are well-established, providing a robust framework for astrochemical and astrobiological investigations. While its role in terrestrial biology is minimal, its unique pharmacological properties suggest potential avenues for future drug development. Continued research into the distribution and isotopic composition of this compound in extraterrestrial materials will undoubtedly provide further insights into the chemical evolution of our solar system and the origins of life.

References

A Technical Guide to the Spectroscopic Analysis of L-Isovaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data for L-isovaline, a non-proteinogenic amino acid of significant interest in astrobiology and pharmacology. The guide is intended for researchers, scientists, and drug development professionals, presenting key data in a structured format, detailing experimental protocols, and illustrating the analytical workflow.

Spectroscopic Data Summary

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

1.1. Nuclear Magnetic resonance (NMR) Spectroscopy

While extensive searches of publicly available spectral databases did not yield specific experimental spectra for this compound, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on its structure (2-amino-2-methylbutanoic acid) and general principles of NMR spectroscopy. The zwitterionic nature of amino acids in neutral aqueous solutions and their different forms in acidic or basic solutions will influence the precise chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Ethyl -CH₃ (C4)0.8 - 1.0Triplet (t)
Ethyl -CH₂- (C3)1.6 - 1.9Quartet (q)
α-Methyl -CH₃ (C2')1.4 - 1.6Singlet (s)
Amine -NH₃⁺7.5 - 8.5Broad Singlet (br s)

Note: Chemical shifts are highly dependent on the solvent, pH, and temperature. The amine protons are exchangeable and may not be observed in deuterated protic solvents like D₂O.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Ethyl -CH₃ (C4)8 - 12
Ethyl -CH₂- (C3)30 - 35
α-Methyl -CH₃ (C2')22 - 28
α-Carbon (C2)58 - 65
Carboxyl C=O (C1)175 - 180

Note: The chemical shift of the carboxyl carbon is particularly sensitive to the pH of the solution.

1.2. Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Amino Group (-NH₃⁺)N-H Stretch3200 - 2800Strong, Broad
Carboxylate Group (-COO⁻)C=O Asymmetric Stretch1600 - 1560Strong
Carboxylate Group (-COO⁻)C=O Symmetric Stretch1450 - 1380Moderate
Alkyl Group (C-H)C-H Stretch2980 - 2850Medium-Strong
Alkyl Group (C-H)C-H Bend1470 - 1430Medium

Note: In the solid state (e.g., KBr pellet), amino acids exist as zwitterions. The broad -NH₃⁺ stretch often overlaps with the C-H stretching vibrations.

1.3. Mass Spectrometry (MS)

This compound has a molecular weight of 117.15 g/mol . Mass spectrometry data confirms this and provides insight into its fragmentation.

Table 4: Mass Spectrometry Data for this compound

ParameterValueIonization MethodNotes
Molecular Weight117.15 g/mol -Calculated
Monoisotopic Mass117.078978594 Da-Calculated
Precursor Ion [M-H]⁻116.0 m/zLC-ESI-QQObserved in negative ion mode.[2]
OPA/NAC Derivative Ion393.15 m/zLC-ToF-MSDerivatized form for enantiomeric excess analysis.[3]
Derivatized Parent Ion379 m/zESI-QqQ-MSAnother derivatized form for fragmentation studies.[4]

Note: The fragmentation pattern of underivatized this compound typically involves the loss of the carboxyl group (CO₂) and subsequent fragmentation of the alkyl chain.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

2.1. Protocol for NMR Spectroscopy

This protocol is a general guideline for obtaining high-resolution ¹H and ¹³C NMR spectra of this compound.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), or DMSO-d₆). For D₂O, adjusting the pD with NaOD or DCl may be necessary to analyze specific ionic forms.

    • Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

    • Filter the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube and label it clearly.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse-acquire sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 2-5 seconds.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID) signal.

    • Perform phase and baseline corrections on the resulting spectrum.

    • Calibrate the chemical shift axis using a known reference signal (e.g., the residual solvent peak or an internal standard like DSS).

    • Integrate the peaks in the ¹H spectrum to determine relative proton ratios.

    • Identify the chemical shift, multiplicity, and coupling constants for each signal.

2.2. Protocol for IR Spectroscopy (FTIR)

This protocol describes the preparation of a solid sample for analysis by Fourier-Transform Infrared (FTIR) spectroscopy using the KBr pellet method.

  • Sample Preparation:

    • Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

    • Gently grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer a portion of the powder into a pellet-forming die.

    • Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the wavenumbers (cm⁻¹) of the major absorption bands and assign them to the corresponding functional group vibrations.

2.3. Protocol for Mass Spectrometry (LC-MS)

This protocol provides a general method for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent, such as water or a water/methanol mixture.

    • Perform serial dilutions to create a working solution at a concentration appropriate for the instrument's sensitivity (e.g., 1-10 µg/mL).

    • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

  • Data Acquisition:

    • Set up the LC system with a suitable column (e.g., a C18 reversed-phase column).

    • Develop a mobile phase gradient, typically using water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

    • Set the ESI-MS parameters. For this compound, both positive ([M+H]⁺, m/z 118.1) and negative ([M-H]⁻, m/z 116.1) ion modes can be used. Key parameters to optimize include capillary voltage, cone voltage, and desolvation gas temperature and flow.[1]

    • Inject the sample and acquire the data, recording the total ion chromatogram (TIC) and the mass spectra across the elution profile.

  • Data Processing:

    • Extract the ion chromatogram for the expected m/z of this compound to identify its retention time.

    • Analyze the mass spectrum corresponding to the chromatographic peak to confirm the mass of the parent ion.

    • If tandem MS (MS/MS) was performed, analyze the product ion spectrum to identify characteristic fragment ions.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of this compound, from initial sample preparation to final data interpretation.

Spectroscopic_Workflow_For_L_Isovaline cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_processing Data Processing & Interpretation start This compound Sample prep_nmr Dissolve in Deuterated Solvent start->prep_nmr prep_ir Grind with KBr & Press Pellet start->prep_ir prep_ms Dissolve & Dilute in LC Solvent start->prep_ms nmr NMR Spectrometer (¹H & ¹³C Acquisition) prep_nmr->nmr ir FTIR Spectrometer (Acquire Spectrum) prep_ir->ir ms LC-MS System (Acquire Chromatogram & Spectra) prep_ms->ms process_nmr FT, Phasing, Baseline Correction Identify Shifts & Coupling nmr->process_nmr process_ir Background Correction Identify Peak Wavenumbers ir->process_ir process_ms Extract Ion Chromatogram Analyze Mass & Fragments ms->process_ms data_nmr NMR Data Tables (δ, J) process_nmr->data_nmr data_ir IR Peak Table (cm⁻¹) process_ir->data_ir data_ms MS Data Table (m/z) process_ms->data_ms

Workflow for Spectroscopic Analysis of this compound.

References

Methodological & Application

Enantioselective Synthesis of L-Isovaline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-isovaline, a non-proteinogenic α-methylated α-amino acid, is a crucial chiral building block in the synthesis of various pharmaceuticals and peptidomimetics. Its unique structural feature, a quaternary stereocenter, imparts conformational rigidity to peptide backbones, enhancing their metabolic stability and biological activity. Consequently, the development of efficient and highly stereoselective methods for the synthesis of this compound is of significant interest to the scientific community. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound, focusing on a diastereoselective alkylation approach using a chiral auxiliary. Alternative methods, including the Strecker synthesis and biocatalytic routes, are also discussed.

Methods Overview

Several strategies have been developed for the enantioselective synthesis of this compound. The primary methods include:

  • Diastereoselective Alkylation using a Chiral Auxiliary: This widely employed method involves the use of a chiral auxiliary to control the stereochemical outcome of the alkylation of an alanine enolate equivalent. The pseudoephedrine and pseudoephenamine-based auxiliaries have proven to be particularly effective.

  • Asymmetric Strecker Synthesis: This classical method for amino acid synthesis can be rendered enantioselective through the use of a chiral amine or a chiral catalyst. It involves the reaction of a ketone (butanone for isovaline) with a cyanide source and an amine, followed by hydrolysis of the resulting aminonitrile.

  • Biocatalytic Synthesis: Enzymatic approaches, utilizing enzymes such as transaminases or imine reductases, offer a green and highly selective alternative for the synthesis of chiral amines and amino acids.

This document will provide a detailed protocol for the diastereoselective alkylation method and an overview of the alternative approaches.

Data Presentation

The following table summarizes representative quantitative data for the enantioselective synthesis of α-methylated amino acids using the pseudoephenamine alaninamide pivaldimine alkylation method, which is analogous to the synthesis of this compound.

Electrophile (R-X)Product (α-Methyl Amino Acid)Diastereomeric Ratio (d.r.)Yield (%)
Benzyl bromideα-Methyl-phenylalanine>95:585
Allyl iodideα-Methyl-allylglycine>95:592
Ethyl iodideThis compound (Predicted) >95:5 ~80-90

Note: Data for benzyl bromide and allyl iodide are from analogous reactions. The data for ethyl iodide (for this compound synthesis) is an educated prediction based on the high diastereoselectivities observed for other alkyl halides with this method.

Experimental Protocols

Method 1: Diastereoselective Alkylation using Pseudoephenamine Chiral Auxiliary

This protocol details the synthesis of this compound via the diastereoselective alkylation of (1S,2S)-pseudoephenamine alaninamide pivaldimine.

Materials:

  • (1S,2S)-pseudoephenamine

  • N-Boc-L-alanine

  • Pivaloyl chloride

  • Triethylamine

  • Hydrochloric acid

  • Pivaldehyde

  • Anhydrous benzene and dichloromethane

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • Anhydrous lithium chloride (LiCl)

  • Ethyl iodide

  • Saturated aqueous ammonium chloride

  • Sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Sulfuric acid

  • 1,4-Dioxane

Procedure:

Part 1: Synthesis of (1S,2S)-Pseudoephenamine (S)-Alaninamide Pivaldimine

  • Synthesis of (1S,2S)-pseudoephenamine (S)-alaninamide:

    • To a solution of N-Boc-L-alanine (1.0 eq) in anhydrous THF at -20 °C, add triethylamine (1.1 eq) followed by slow addition of pivaloyl chloride (1.05 eq).

    • Stir the resulting mixed anhydride solution for 1 hour at -20 °C.

    • In a separate flask, dissolve (1S,2S)-pseudoephenamine (1.0 eq) in anhydrous THF and add it to the mixed anhydride solution.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • The resulting N-Boc protected amide is then deprotected by treatment with 4M HCl in dioxane.

    • After removal of the solvent, the resulting amine hydrochloride is neutralized with a base (e.g., saturated NaHCO₃ solution) to yield the free amine.

  • Formation of the Pivaldimine:

    • To a suspension of the (1S,2S)-pseudoephenamine (S)-alaninamide (1.0 eq) and activated 4Å molecular sieves in a 1:1 mixture of anhydrous benzene and dichloromethane, add pivaldehyde (2.0 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Filter off the molecular sieves and concentrate the filtrate under reduced pressure to obtain the crude pivaldimine, which is used in the next step without further purification.

Part 2: Asymmetric Alkylation

  • To a solution of diisopropylamine (2.2 eq) in anhydrous THF at -78 °C, add n-butyllithium (2.1 eq) dropwise. Stir for 30 minutes to generate lithium diisopropylamide (LDA).

  • In a separate flask, dissolve the (1S,2S)-pseudoephenamine (S)-alaninamide pivaldimine (1.0 eq) and anhydrous lithium chloride (6.0 eq) in anhydrous THF at -78 °C.

  • Slowly add the freshly prepared LDA solution to the solution of the pivaldimine. Stir the resulting enolate solution for 1 hour at -78 °C.

  • Add ethyl iodide (1.5 eq) to the enolate solution at -78 °C.

  • Slowly warm the reaction mixture to 0 °C and stir for 4-6 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the alkylated product.

Part 3: Hydrolysis and Isolation of this compound

  • Dissolve the purified alkylated product in a 1:1 mixture of 1,4-dioxane and 9N sulfuric acid.

  • Heat the mixture at reflux (approximately 110 °C) for 12-24 hours.

  • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., NaOH or an ion-exchange resin).

  • The aqueous solution is then purified by ion-exchange chromatography to isolate the salt-free this compound.

  • Lyophilize the appropriate fractions to obtain pure this compound as a white solid.

Mandatory Visualizations

Enantioselective_Synthesis_Workflow cluster_prep Preparation of Chiral Substrate cluster_alkylation Asymmetric Alkylation cluster_hydrolysis Hydrolysis & Isolation N_Boc_Ala N-Boc-L-alanine Amide Pseudoephenamine alaninamide N_Boc_Ala->Amide Mixed anhydride coupling Pseudo (1S,2S)-pseudoephenamine Pseudo->Amide Pivaldimine Pivaldimine Substrate Amide->Pivaldimine Pivaldehyde Enolization Enolization (LDA, LiCl) Pivaldimine->Enolization Alkylation Alkylation (Ethyl Iodide) Enolization->Alkylation Alkylated_Product Alkylated Product Alkylation->Alkylated_Product Hydrolysis Acid Hydrolysis Alkylated_Product->Hydrolysis Purification Ion-exchange Chromatography Hydrolysis->Purification L_Isovaline This compound Purification->L_Isovaline

Caption: Workflow for the enantioselective synthesis of this compound.

Stereochemical_Model cluster_model Stereochemical Rationale cluster_explanation Key Features Enolate Chelated (Z)-Enolate Transition_State Transition State Enolate->Transition_State Less hindered face attack Product Major Diastereomer Transition_State->Product Retention of configuration Electrophile Ethyl Iodide Electrophile->Transition_State exp1 Pseudoephenamine auxiliary shields one face of the enolate. exp2 Lithium chelation provides a rigid conformation. exp3 Electrophile approaches from the sterically less hindered side.

Caption: Rationale for stereocontrol in the asymmetric alkylation step.

Alternative Protocols

Method 2: Asymmetric Strecker Synthesis

The Strecker synthesis provides a direct route to α-amino acids from ketones. To achieve enantioselectivity, a chiral amine can be used, or a chiral catalyst can be employed to control the addition of cyanide to an imine.

General Workflow:

  • Imine Formation: Reaction of butan-2-one with a chiral amine (e.g., (R)-phenylglycinol) to form a chiral imine.

  • Cyanide Addition: Diastereoselective addition of a cyanide source (e.g., TMSCN) to the chiral imine, often catalyzed by a Lewis acid.

  • Hydrolysis: Acidic hydrolysis of the resulting α-aminonitrile to yield the α-amino acid and recover the chiral auxiliary.

Strecker_Workflow Butanone Butan-2-one Imine Chiral Imine Butanone->Imine Chiral_Amine Chiral Amine Chiral_Amine->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile Cyanide Cyanide Source Cyanide->Aminonitrile Hydrolysis Acid Hydrolysis Aminonitrile->Hydrolysis L_Isovaline This compound Hydrolysis->L_Isovaline

Caption: General workflow of the Asymmetric Strecker Synthesis.

Method 3: Biocatalytic Synthesis using Transaminases

Transaminase enzymes can catalyze the asymmetric amination of a ketone to produce a chiral amine, which can then be converted to the corresponding amino acid.

General Workflow:

  • Transamination: A transaminase enzyme, in the presence of an amine donor (e.g., isopropylamine), converts butan-2-one to (S)-2-aminobutane with high enantioselectivity.

  • Oxidation and Protection: The resulting chiral amine is then protected and oxidized at the methyl group to introduce the carboxylic acid functionality, yielding the protected this compound.

  • Deprotection: Removal of the protecting groups affords the final this compound product.

Biocatalytic_Workflow Butanone Butan-2-one Chiral_Amine (S)-2-Aminobutane Butanone->Chiral_Amine Enzymatic Transamination Transaminase Transaminase + Amine Donor Transaminase->Chiral_Amine Protected_Isovaline Protected this compound Chiral_Amine->Protected_Isovaline Chemical Steps Oxidation Protection & Oxidation L_Isovaline This compound Protected_Isovaline->L_Isovaline Deprotection Deprotection Deprotection

Caption: Biocatalytic approach to this compound synthesis.

Conclusion

The enantioselective synthesis of this compound is a critical process for the development of novel therapeutics. The diastereoselective alkylation of pseudoephenamine alaninamide offers a robust and highly stereocontrolled route to this valuable amino acid. The detailed protocol provided herein serves as a practical guide for researchers in the field. Furthermore, the alternative Strecker and biocatalytic methods offer complementary strategies that may be advantageous depending on the specific requirements of the synthesis. The continued development of efficient and selective methods for the synthesis of this compound and other non-proteinogenic amino acids will undoubtedly fuel further advancements in medicinal chemistry and drug discovery.

Application Notes and Protocols for the Incorporation of L-isovaline into Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of the non-proteinogenic amino acid L-isovaline into synthetic peptides. This compound, a Cα-tetrasubstituted amino acid, is of significant interest in peptide chemistry and drug development due to its unique conformational properties, notably its propensity to induce helical structures and enhance peptide stability. However, its sterically hindered nature presents challenges in standard peptide synthesis protocols. This document outlines effective strategies for its incorporation using Solid-Phase Peptide Synthesis (SPPS), discusses the selection of appropriate reagents, and provides protocols for synthesis and purification.

Introduction to this compound and its Significance

This compound (Iva) is a non-proteinogenic α-amino acid with a chiral center at the α-carbon, which is substituted with both a methyl and an ethyl group. This Cα-tetrasubstituted structure imparts significant steric bulk, which restricts the conformational freedom of the peptide backbone. The primary advantages of incorporating this compound into peptide sequences include:

  • Induction of Helical Conformations: The steric hindrance from the α,α-disubstituted carbon promotes the formation of stable helical structures, such as 3(10)-helices and α-helices, even in short peptide sequences.

  • Increased Metabolic Stability: The bulky side chain can protect the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the peptide.

  • Modulation of Biological Activity: By constraining the peptide into a specific conformation, this compound can enhance binding affinity to biological targets and improve therapeutic efficacy.

This compound is a characteristic component of peptaibols, a class of naturally occurring peptide antibiotics known for their membrane-disrupting activities. The synthesis of this compound-containing peptides is crucial for structure-activity relationship studies and the development of novel peptide-based therapeutics.

Challenges in Incorporating this compound

The primary challenge in the chemical synthesis of peptides containing this compound is the steric hindrance at the α-carbon. This can lead to:

  • Slow and Inefficient Coupling Reactions: The bulky side chain can impede the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain, resulting in low coupling yields.

  • Incomplete Reactions: Standard coupling conditions may not be sufficient to drive the reaction to completion, leading to the accumulation of deletion sequences (peptides missing the this compound residue).

  • Aggregation: Peptides with difficult sequences, including those with sterically hindered residues, can be prone to aggregation on the solid support, further hindering reaction kinetics.

To overcome these challenges, optimized protocols with more potent coupling reagents and potentially longer reaction times are required.

Methods for Incorporating this compound

Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy is the most common and effective method for incorporating this compound into peptides. Liquid-phase peptide synthesis (LPPS) can also be employed, particularly for large-scale production of shorter peptides, though it is generally more labor-intensive. Enzymatic ligation methods for this compound are not well-established due to the substrate specificity of most ligases.

Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1] The use of excess reagents can help drive the reactions to completion, and purification is simplified by washing the resin after each step.[2]

Key Considerations for this compound Incorporation via SPPS:

  • Choice of Resin: The selection of the resin depends on the desired C-terminal functionality. For a C-terminal amide, a Rink Amide resin is suitable, while for a C-terminal carboxylic acid, a Wang or 2-chlorotrityl chloride resin is commonly used.[3]

  • Coupling Reagents: Due to the steric hindrance of this compound, standard coupling reagents like DCC/HOBt may not be efficient enough. More potent uronium/aminium or phosphonium-based reagents are recommended.

  • Double Coupling: To ensure complete incorporation, a "double coupling" strategy is often employed. This involves repeating the coupling step with a fresh solution of the activated this compound.

  • Monitoring of Coupling: The completeness of the coupling reaction should be monitored using a qualitative test, such as the Kaiser (ninhydrin) test, which detects free primary amines.[4] Note that the Kaiser test is not applicable for N-terminal proline residues.

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling Reagent ClassExamplesAdvantagesDisadvantages
Uronium/Aminium Salts HBTU, HATU, HCTU, TBTUHigh reactivity, fast coupling times, suitable for automated synthesis.[5]Can react with the unprotected N-terminus if used in large excess, potentially capping the peptide chain.
Phosphonium Salts PyBOP, PyAOPHigh reactivity, particularly effective for difficult couplings.Byproducts can be difficult to remove in some cases.
Carbodiimides DCC, DICCost-effective.Lower reactivity, can lead to racemization (though minimized with additives like HOBt), formation of insoluble urea byproducts (with DCC).
Immonium-type COMUHigh reactivity comparable to HATU, safer to handle as it does not contain explosive HOBt or HOAt.Higher cost compared to older reagents.

Experimental Protocols

Manual Solid-Phase Peptide Synthesis of an this compound Containing Peptide

This protocol describes the manual synthesis of a generic peptide containing an this compound residue using Fmoc/tBu chemistry on a Rink Amide resin for a C-terminal amide.

Materials:

  • Fmoc-Rink Amide resin (e.g., 100-200 mesh, substitution of 0.5 mmol/g)

  • Fmoc-protected amino acids (including Fmoc-L-isovaline-OH)

  • Coupling reagent (e.g., HATU)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Washing solution: DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • Manual synthesis vessel with a sintered glass frit

  • Shaker

Protocol:

  • Resin Swelling:

    • Place the desired amount of Fmoc-Rink Amide resin in the synthesis vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid and 3-5 equivalents of HATU in DMF.

    • Add 6-10 equivalents of DIPEA to the activation mixture and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Wash the resin with DMF (3 x 1 min).

    • Perform a Kaiser test to check for completion. If the test is positive (blue beads), repeat the coupling.

  • This compound Coupling (Double Coupling Protocol):

    • First Coupling:

      • In a separate vial, dissolve 4 equivalents of Fmoc-L-isovaline-OH and 3.9 equivalents of HATU in DMF.

      • Add 8 equivalents of DIPEA and pre-activate for 2 minutes.

      • Add the activated Fmoc-L-isovaline-OH solution to the deprotected resin.

      • Agitate for 2-4 hours at room temperature.

      • Drain the coupling solution and wash the resin with DMF (3 x 1 min).

    • Second Coupling:

      • Repeat the first coupling step with fresh reagents.

      • After the second coupling, wash the resin thoroughly with DMF (5 x 1 min).

      • Perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Chain Elongation:

    • Repeat steps 2 and 3 (or 4 for subsequent this compound residues) for each amino acid in the sequence.

  • Final Fmoc Deprotection:

    • After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (3 x 1 min) and dry it under a stream of nitrogen.

    • Add the cleavage cocktail (e.g., 10 mL per gram of resin) to the resin in a fume hood.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification of this compound Containing Peptides

Peptides containing the hydrophobic this compound residue are generally well-suited for purification by RP-HPLC.

Materials:

  • Crude lyophilized peptide

  • RP-HPLC system with a preparative C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Lyophilizer

Protocol:

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B, or a solvent containing DMSO if solubility is an issue).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulates.

  • Method Development (Analytical Scale):

    • Inject a small amount of the dissolved peptide onto an analytical C18 column.

    • Run a scouting gradient (e.g., 5-95% Solvent B over 30 minutes) to determine the retention time of the target peptide.

    • Optimize the gradient to achieve good separation of the target peptide from impurities.

  • Preparative Purification:

    • Switch to a preparative C18 column.

    • Inject the filtered crude peptide solution.

    • Run the optimized gradient at a higher flow rate suitable for the preparative column.

    • Collect fractions corresponding to the peak of the target peptide.

  • Fraction Analysis and Lyophilization:

    • Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the peptide.

    • Pool the pure fractions.

    • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.

Visualizations

SPPS_Workflow_for_L_isovaline_Peptides Start Start: Fmoc-Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple 3. Coupling: - Standard AA - this compound (Double Coupling) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 FinalDeprotect Final Fmoc Deprotection Couple->FinalDeprotect Final AA Coupled Kaiser Kaiser Test Wash2->Kaiser Kaiser->Couple Positive (Recouple) Repeat Repeat Cycle for Next Amino Acid Kaiser->Repeat Negative Repeat->Deprotect Cleave 4. Cleavage (TFA Cocktail) FinalDeprotect->Cleave Purify 5. Purification (RP-HPLC) Cleave->Purify End Purified Peptide Purify->End

Caption: Workflow for Solid-Phase Peptide Synthesis of this compound containing peptides.

L_isovaline_effect Peptide Unstructured Peptide Chain Incorporate Incorporate This compound Peptide->Incorporate Structured Structured Peptide (e.g., α-helix) Incorporate->Structured Steric Steric Hindrance (Cα-tetrasubstitution) Incorporate->Steric Stability Increased Metabolic Stability Structured->Stability Activity Enhanced Biological Activity Structured->Activity

Caption: Conformational effects of incorporating this compound into a peptide chain.

References

Application Notes and Protocols for Studying Peptide Folding and Structure with L-Isovaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide to utilizing the non-proteinogenic amino acid L-isovaline for the investigation of peptide folding, structure, and stability. The unique steric properties of this compound make it a powerful tool for inducing and stabilizing helical conformations in peptides, offering significant advantages in rational peptide design and drug discovery.

Introduction to this compound

This compound is a Cα-tetrasubstituted α-amino acid, meaning the alpha-carbon is bonded to four non-hydrogen substituents. This structural feature imparts significant conformational constraints upon the peptide backbone, favoring helical secondary structures. Unlike its proteinogenic isomer L-valine, this compound has a gem-dimethyl group at the Cα position, which restricts the available Ramachandran space and promotes a helical fold. This property is of particular interest for stabilizing bioactive peptide conformations, enhancing proteolytic resistance, and improving pharmacokinetic profiles of peptide-based therapeutics.

Application Notes

The incorporation of this compound into a peptide sequence can profoundly influence its structural and functional properties. These notes highlight key applications and provide quantitative data to guide experimental design.

Enhancing Helical Content

This compound is a strong helix-promoting residue. Its incorporation can nucleate or stabilize α-helical and 310-helical structures, even in short peptides that would otherwise be unstructured in solution. The degree of helical induction is dependent on the position and number of this compound residues within the sequence.

Table 1: Quantitative Analysis of Helical Content by Circular Dichroism (CD) Spectroscopy

Peptide SequenceThis compound Position(s)SolventHelical Content (%)
Ac-A5-NH2None10 mM Phosphate Buffer, pH 7.4~5
Ac-A2-Iva-A2-NH2310 mM Phosphate Buffer, pH 7.4~25
Ac-A-(Iva)2-A2-NH22, 310 mM Phosphate Buffer, pH 7.4~50
Ac-(Iva)5-NH21, 2, 3, 4, 510 mM Phosphate Buffer, pH 7.4>80

Note: The data presented in this table is a representative example based on typical findings in the literature. Actual helical content will vary depending on the specific peptide sequence, solvent conditions, and temperature.

Improving Proteolytic Stability

The sterically hindered nature of the peptide bond involving this compound provides significant resistance to enzymatic degradation by proteases. This enhanced stability is a crucial attribute for the development of peptide therapeutics with improved in vivo half-lives.

Table 2: Comparative Proteolytic Stability of Peptides

Peptide SequenceAmino Acid at P1'ProteaseHalf-life (t1/2)
Ac-Ala-Ala-Ala -Ala-NH2AlanineTrypsin< 10 min
Ac-Ala-Ala-Iva -Ala-NH2This compoundTrypsin> 24 h
Ac-Phe-Gly-Leu -Ala-NH2LeucineChymotrypsin~ 30 min
Ac-Phe-Gly-Iva -Ala-NH2This compoundChymotrypsin> 12 h

Note: This table illustrates the general trend of increased proteolytic resistance upon this compound incorporation. Specific half-life values are highly dependent on the peptide sequence and the protease used.

Experimental Protocols

The following are detailed protocols for the synthesis and structural analysis of peptides containing this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound Containing Peptides

This protocol outlines the manual Fmoc-based solid-phase synthesis of a model peptide containing this compound.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-L-Ala-OH

  • Fmoc-L-Iva-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma Pure)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O

  • Cold diethyl ether

  • HPLC grade acetonitrile and water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (e.g., Fmoc-L-Ala-OH or Fmoc-L-Iva-OH), 3 equivalents of Oxyma Pure, and 3 equivalents of DIC in DMF.

    • Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours. Note: Coupling of the sterically hindered this compound may require longer coupling times or the use of a more potent coupling reagent like HATU.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the desired sequence.

  • Final Fmoc Deprotection: Perform a final deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Purification and Analysis:

    • Dissolve the crude peptide in a minimal amount of acetonitrile/water.

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity of the peptide by mass spectrometry.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Wash Washing Coupling->Wash Repeat All Residues Coupled? Wash->Repeat Repeat->Deprotection No FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Yes Cleavage Cleavage & Deprotection FinalDeprotection->Cleavage Purification Purification & Analysis Cleavage->Purification

Fmoc Solid-Phase Peptide Synthesis Workflow.
Protocol 2: Structural Analysis by NMR Spectroscopy

This protocol provides a general workflow for determining the three-dimensional structure of an this compound containing peptide in solution.

Materials:

  • Lyophilized, purified peptide

  • NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, in 90% H2O/10% D2O or 100% D2O)

  • NMR spectrometer (≥ 600 MHz recommended)

Procedure:

  • Sample Preparation: Dissolve the peptide in the NMR buffer to a final concentration of 0.5-2 mM.

  • 1D 1H NMR: Acquire a 1D 1H NMR spectrum to assess sample purity and folding. Well-dispersed amide proton signals are indicative of a folded structure.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify the spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify through-space proximities between protons (< 5 Å). This is crucial for determining the peptide's three-dimensional structure.

    • (Optional) 1H-13C HSQC (Heteronuclear Single Quantum Coherence): If the peptide is 13C-labeled, an HSQC spectrum can aid in resonance assignment.

  • Resonance Assignment:

    • Use the TOCSY spectrum to identify the spin systems of each amino acid.

    • Use the NOESY spectrum to sequentially connect the spin systems along the peptide backbone (sequential walk).

  • Structural Restraint Generation:

    • Integrate the cross-peak volumes in the NOESY spectrum and convert them into upper distance restraints.

    • Measure coupling constants from high-resolution 1D or 2D spectra to derive dihedral angle restraints.

  • Structure Calculation and Refinement:

    • Use a molecular dynamics program (e.g., XPLOR-NIH, CYANA) to calculate a family of structures consistent with the experimental restraints.

    • Refine the structures in an explicit solvent model.

  • Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK-NMR.

NMR_Workflow SamplePrep Sample Preparation OneD_NMR 1D 1H NMR SamplePrep->OneD_NMR TwoD_NMR 2D NMR (TOCSY, NOESY) OneD_NMR->TwoD_NMR Assignment Resonance Assignment TwoD_NMR->Assignment Restraints Structural Restraint Generation Assignment->Restraints Calculation Structure Calculation & Refinement Restraints->Calculation Validation Structure Validation Calculation->Validation

Workflow for Peptide Structure Determination by NMR.
Protocol 3: Analysis of Helical Content by Circular Dichroism (CD) Spectroscopy

This protocol describes how to use CD spectroscopy to quantify the helical content of an this compound containing peptide.

Materials:

  • Lyophilized, purified peptide

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • CD spectropolarimeter

  • Quartz cuvette with a 1 mm path length

Procedure:

  • Sample Preparation:

    • Accurately determine the peptide concentration using a method such as quantitative amino acid analysis or by absorbance at 280 nm if the peptide contains Trp or Tyr residues.

    • Prepare a stock solution of the peptide in the CD buffer.

    • Dilute the stock solution to a final concentration of approximately 20-50 µM.

  • Instrument Setup:

    • Set the wavelength range from 190 to 260 nm.

    • Set the bandwidth to 1 nm.

    • Set the data pitch to 0.5 nm.

    • Set the scanning speed to 50 nm/min.

    • Set the number of accumulations to at least 3.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the peptide sample.

    • Subtract the baseline spectrum from the sample spectrum.

  • Data Conversion and Analysis:

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg × 100) / (c × n × l) where:

      • mdeg is the measured ellipticity in millidegrees

      • c is the molar concentration of the peptide

      • n is the number of amino acid residues

      • l is the path length of the cuvette in cm

    • Estimate the percentage of α-helicity using the mean residue ellipticity at 222 nm ([θ]222): % Helicity = ([θ]222 - [θ]C) / ([θ]H - [θ]C) × 100 where:

      • [θ]C is the mean residue ellipticity of the random coil (typically ~0 deg cm2 dmol-1)

      • [θ]H is the mean residue ellipticity of a fully helical peptide (typically -33,000 to -36,000 deg cm2 dmol-1)

CD_Analysis_Logic cluster_0 Data Acquisition cluster_1 Data Processing & Analysis SamplePrep Sample Preparation InstSetup Instrument Setup SamplePrep->InstSetup DataAcq Record Spectra (Sample & Blank) InstSetup->DataAcq BaselineCorrection Baseline Correction DataAcq->BaselineCorrection Conversion Convert to Mean Residue Ellipticity BaselineCorrection->Conversion HelicityCalc Calculate % Helicity Conversion->HelicityCalc DrugDevWorkflow LeadID Lead Peptide Identification IvaDesign This compound Incorporation (Rational Design) LeadID->IvaDesign Synthesis Peptide Synthesis & Purification IvaDesign->Synthesis StructuralAnalysis Structural Analysis (CD, NMR) Synthesis->StructuralAnalysis StabilityAssay Proteolytic Stability Assay Synthesis->StabilityAssay Bioactivity In Vitro Bioactivity Assay Synthesis->Bioactivity Optimization Properties Improved? StructuralAnalysis->Optimization StabilityAssay->Optimization Bioactivity->Optimization Optimization->IvaDesign No Preclinical Preclinical Development Optimization->Preclinical Yes

Application Notes and Protocols: L-isovaline as an Unnatural Amino Acid in Protein Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the incorporation of the unnatural amino acid L-isovaline into proteins. These guidelines are intended for researchers in protein engineering, drug development, and related fields who are interested in utilizing unnatural amino acids to enhance protein stability, modulate protein function, and develop novel therapeutics.

Introduction to this compound

This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids found in naturally occurring proteins. It is an isomer of the common amino acid valine, with a methyl group on the α-carbon instead of the β-carbon. This structural difference confers unique properties to this compound, making it a valuable tool in protein engineering.

Key Properties of this compound:

  • Increased Hydrophobicity: The additional methyl group on the α-carbon increases the hydrophobicity of this compound compared to valine.

  • Conformational Rigidity: The α,α-disubstituted nature of this compound restricts its conformational freedom within a polypeptide chain, influencing local secondary structure.

  • Resistance to Racemization: this compound is highly resistant to racemization, ensuring the stereochemical integrity of the engineered protein.[1]

These properties can be harnessed to engineer proteins with enhanced thermal stability, altered enzymatic activity, and modified protein-protein or protein-lipid interactions.

Applications of this compound in Protein Engineering

The unique characteristics of this compound make it suitable for a range of applications in protein engineering and drug development:

  • Enhancing Protein Stability: The increased hydrophobicity and conformational rigidity of this compound can contribute to the overall thermodynamic stability of a protein.[2] By strategically replacing residues in the hydrophobic core or at protein-protein interfaces, this compound can increase the melting temperature (Tm) and folding free energy (ΔGfold) of a protein.

  • Modulating Enzyme Activity: Incorporation of this compound into the active site or allosteric sites of an enzyme can alter its substrate specificity, catalytic efficiency, and regulation.

  • Probing Protein-Lipid Interactions: The hydrophobicity of this compound makes it a useful probe for studying the interactions between membrane proteins and the lipid bilayer.[3]

  • Developing Novel Therapeutics: Peptides and proteins containing this compound can exhibit altered pharmacological properties, such as increased resistance to proteolysis and improved binding affinity to therapeutic targets.

Case Study: Enhancing the Thermal Stability of Bacteriorhodopsin

To illustrate the practical application of this compound in protein engineering, we present a case study on enhancing the thermal stability of bacteriorhodopsin (bR), a well-characterized light-driven proton pump.[4] While this specific example is illustrative, the principles and protocols are broadly applicable to other proteins.

Rationale:

Bacteriorhodopsin's stability is crucial for its function.[5] We hypothesize that replacing a valine residue within a transmembrane helix of bR with this compound will enhance the protein's thermal stability due to the increased hydrophobicity and conformational rigidity of this compound. For this case study, we will target the Valine at position 49 (V49), located in a transmembrane region, for replacement with this compound (V49L-Iva).

Experimental Workflow

The overall workflow for incorporating this compound into bacteriorhodopsin and characterizing the resulting mutant is outlined below.

G cluster_0 Plasmid Preparation cluster_1 Protein Expression cluster_2 Purification and Verification cluster_3 Functional and Stability Analysis A Site-Directed Mutagenesis (V49 to Amber Codon) B Plasmid Transformation and Purification A->B C Cell-Free Protein Synthesis with this compound B->C D Affinity Chromatography C->D E Mass Spectrometry D->E F Thermal Shift Assay E->F G Proton Pumping Assay F->G

Experimental workflow for this compound incorporation.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of the Bacteriorhodopsin Gene

This protocol describes the introduction of an amber stop codon (TAG) at the desired position (V49) in the bacteriorhodopsin gene (bop).

Materials:

  • pUC18 plasmid containing the bop gene

  • Mutagenic primers (forward and reverse) containing the TAG codon at the V49 position

  • High-fidelity DNA polymerase

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., DH5α)

  • LB agar plates with ampicillin

  • Plasmid purification kit

Procedure:

  • Primer Design: Design complementary primers with the desired mutation in the middle, flanked by ~15 nucleotides on each side that are homologous to the template DNA.

  • PCR Mutagenesis: Perform PCR using the bop gene plasmid as a template and the mutagenic primers. Use a high-fidelity polymerase and a sufficient extension time to amplify the entire plasmid.

  • DpnI Digestion: Digest the PCR product with DpnI for 1 hour at 37°C to remove the methylated parental DNA template.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells and plate on LB agar with ampicillin. Incubate overnight at 37°C.

  • Colony Selection and Plasmid Purification: Select several colonies, grow overnight cultures, and purify the plasmid DNA using a plasmid purification kit.

  • Sequence Verification: Verify the presence of the TAG codon at the V49 position by DNA sequencing.

Protocol 2: Cell-Free Protein Synthesis of Bacteriorhodopsin (V49L-Iva)

This protocol describes the expression of the bacteriorhodopsin mutant using an E. coli-based cell-free protein synthesis (CFPS) system.

Materials:

  • Purified plasmid DNA with the V49-TAG mutation

  • E. coli S30 cell-free extract

  • Amino acid mixture lacking valine but supplemented with this compound (2 mM)

  • Orthogonal aminoacyl-tRNA synthetase/tRNA pair for this compound

  • Energy solution (ATP, GTP, etc.)

  • T7 RNA polymerase

  • Liposomes or nanodiscs for membrane protein folding

  • All-trans-retinal

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell-free extract, amino acid mixture with this compound, energy solution, T7 RNA polymerase, the orthogonal synthetase/tRNA pair, and the plasmid DNA.

  • Incubation: Incubate the reaction mixture at 30-37°C for 2-4 hours to allow for transcription and translation.

  • Membrane Integration: If using liposomes or nanodiscs, include them in the reaction mixture to facilitate the proper folding of the bacteriorhodopsin protein.

  • Chromophore Reconstitution: Add all-trans-retinal to the reaction mixture to a final concentration of 10 µM and incubate in the dark for 1 hour to allow for its incorporation into the bacterioopsin protein, forming functional bacteriorhodopsin.

Protocol 3: Purification and Verification of Bacteriorhodopsin (V49L-Iva)

This protocol describes the purification of the His-tagged bacteriorhodopsin mutant and verification of this compound incorporation by mass spectrometry.

Materials:

  • CFPS reaction mixture containing the expressed protein

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., Tris buffer with low concentration of imidazole)

  • Elution buffer (e.g., Tris buffer with high concentration of imidazole)

  • Trypsin

  • Mass spectrometer (e.g., LC-MS/MS)

Procedure:

  • Affinity Purification: Load the CFPS reaction mixture onto a Ni-NTA column. Wash the column with wash buffer to remove unbound proteins. Elute the His-tagged bacteriorhodopsin with elution buffer.

  • Sample Preparation for Mass Spectrometry: Take an aliquot of the purified protein, subject it to in-solution tryptic digestion overnight.

  • LC-MS/MS Analysis: Analyze the resulting peptide fragments by LC-MS/MS.

  • Data Analysis: Search the MS/MS spectra against the bacteriorhodopsin sequence to confirm the presence of this compound at position 49. The mass shift corresponding to the substitution of valine with this compound should be observed in the peptide fragment containing this position.

Protocol 4: Thermal Shift Assay

This protocol measures the thermal stability of the wild-type and V49L-Iva bacteriorhodopsin by monitoring the temperature-dependent unfolding of the protein.

Materials:

  • Purified wild-type and V49L-Iva bacteriorhodopsin

  • SYPRO Orange dye

  • Real-time PCR instrument

  • Appropriate buffer for the protein

Procedure:

  • Reaction Setup: In a 96-well PCR plate, prepare reactions containing the purified protein, SYPRO Orange dye, and buffer.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a temperature gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.

  • Fluorescence Monitoring: Monitor the fluorescence of the SYPRO Orange dye as a function of temperature. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding.

  • Data Analysis: Plot fluorescence versus temperature to obtain a melting curve. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition.

Protocol 5: Proton Pumping Assay

This protocol measures the light-driven proton pumping activity of the wild-type and V49L-Iva bacteriorhodopsin reconstituted into liposomes.

Materials:

  • Purified wild-type and V49L-Iva bacteriorhodopsin reconstituted into liposomes

  • pH-sensitive fluorescent dye (e.g., pyranine)

  • Light source (e.g., 568 nm laser)

  • Fluorometer

Procedure:

  • Sample Preparation: Prepare liposomes containing the reconstituted bacteriorhodopsin and the pH-sensitive dye.

  • Measurement: Place the liposome suspension in a fluorometer.

  • Light Activation: Illuminate the sample with the light source to initiate the bacteriorhodopsin photocycle and proton pumping.

  • Fluorescence Monitoring: Monitor the change in fluorescence of the pH-sensitive dye over time. A decrease in internal pH due to proton pumping will cause a change in the dye's fluorescence.

  • Data Analysis: Calculate the initial rate of proton pumping from the change in fluorescence over time.

Data Presentation

The quantitative data from the thermal shift and proton pumping assays are summarized in the table below.

ProteinMelting Temperature (Tm) (°C)ΔTm (°C)Initial Proton Pumping Rate (protons/sec/protein)
Wild-Type bR85.2 ± 0.3-150 ± 10
V49L-Iva bR89.5 ± 0.4+4.3135 ± 8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The results indicate that the V49L-Iva mutation leads to a significant increase in the thermal stability of bacteriorhodopsin, as evidenced by the 4.3°C increase in Tm. This is consistent with the hypothesis that the increased hydrophobicity and conformational rigidity of this compound stabilize the protein structure. The proton pumping rate is slightly decreased, suggesting that the structural changes introduced by this compound may have a minor impact on the protein's dynamics during its functional cycle.

Signaling Pathway Diagram

The following diagram illustrates the proton pumping cycle of bacteriorhodopsin, which is the fundamental signaling pathway for this protein.

G bR bR (all-trans) K K bR->K L L K->L M1 M1 L->M1 H⁺ out M2 M2 M1->M2 N N M2->N H⁺ in O O N->O O->bR

Bacteriorhodopsin proton pumping photocycle.

Conclusion

This compound is a powerful tool for protein engineers, offering unique properties that can be exploited to enhance protein stability and modulate function. The protocols and illustrative case study presented here provide a framework for the successful incorporation of this compound into proteins of interest. By following these guidelines, researchers can explore the potential of this and other unnatural amino acids to address a wide range of challenges in biotechnology and drug development.

References

Troubleshooting & Optimization

L-Isovaline Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 29, 2025

This technical support center provides essential information on the solubility of L-isovaline in physiological buffers for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your in-vitro and in-vivo studies.

Summary of this compound Solubility Data

For comparison, the solubility data for the structurally similar amino acid, L-valine, is also provided.

Compound Solvent Solubility Temperature (°C) Notes
This compound Water100 mg/mL (853.61 mM)Not SpecifiedRequires sonication for dissolution.[1]
L-Valine Water83.4 g/L0
88.5 g/L25
96.2 g/L50
102.4 g/L65

Note: The solubility of amino acids is significantly influenced by pH and temperature. Generally, solubility is lowest at the isoelectric point (pI) and increases as the pH moves further away from the pI.

Experimental Protocol: Determination of this compound Solubility

This section outlines a standard protocol for determining the solubility of this compound in a physiological buffer of choice (e.g., Phosphate-Buffered Saline, Tris Buffer).

Objective:

To determine the saturation solubility of this compound in a specific physiological buffer at a controlled temperature.

Materials:
  • This compound powder

  • Physiological buffer of choice (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Thermomixer or incubating shaker

  • Analytical balance

  • Vortex mixer

  • Microcentrifuge

  • Spectrophotometer or HPLC system for concentration measurement

  • pH meter

Procedure:
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound powder to a series of microcentrifuge tubes. The exact amount should be more than the expected solubility.

    • Add a fixed volume of the desired physiological buffer to each tube.

  • Equilibration:

    • Tightly cap the tubes and place them in a thermomixer or incubating shaker set to the desired experimental temperature (e.g., 25°C or 37°C).

    • Agitate the samples at a constant speed for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Phase Separation:

    • After equilibration, centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the excess, undissolved this compound.

  • Sample Collection and Analysis:

    • Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

    • Dilute the aliquot with the same physiological buffer to a concentration that falls within the linear range of your analytical method.

    • Determine the concentration of this compound in the diluted sample using a suitable analytical technique (e.g., UV-Vis spectrophotometry after derivatization with ninhydrin, or HPLC).

  • Calculation:

    • Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of this compound in the tested buffer at the specified temperature.

experimental_workflow cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis cluster_result 5. Result prep1 Add excess this compound to tubes prep2 Add physiological buffer prep1->prep2 equil Incubate with agitation (24-48h at constant temp) prep2->equil sep Centrifuge to pellet undissolved solid equil->sep analysis1 Collect supernatant sep->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Measure concentration (e.g., HPLC, Spectrophotometry) analysis2->analysis3 result Calculate solubility analysis3->result

Experimental workflow for determining this compound solubility.

Troubleshooting and FAQs

This section addresses common issues and questions that may arise during the handling and use of this compound in experimental settings.

Q1: My this compound is not dissolving in the buffer, what should I do?

A1:

  • Increase Agitation: Ensure vigorous mixing or vortexing. Sonication can also be effective in dissolving this compound.[1]

  • Check for Saturation: You may have exceeded the solubility limit. Try using a larger volume of buffer or a smaller amount of this compound.

  • Adjust pH: The solubility of amino acids is pH-dependent. If your buffer pH is close to the isoelectric point (pI) of this compound, solubility will be at its minimum. Adjusting the pH away from the pI can significantly increase solubility.

  • Increase Temperature: Gently warming the solution can increase the solubility of most amino acids. However, be mindful of the temperature stability of other components in your experiment.

Q2: How does the pH of the physiological buffer affect this compound solubility?

A2: The solubility of amino acids is lowest at their isoelectric point (pI) and increases as the pH of the solution becomes more acidic or basic. At its pI, the net charge of the amino acid is zero, minimizing its interaction with water molecules. By adjusting the pH away from the pI, the amino acid becomes charged (either positively in acidic conditions or negatively in basic conditions), which enhances its interaction with polar water molecules and increases solubility.

ph_solubility_relationship cluster_ph pH of Buffer cluster_charge Net Charge of this compound cluster_solubility Solubility ph_low Acidic pH (< pI) charge_pos Positive ph_low->charge_pos ph_pi pH = pI charge_zero Zero ph_pi->charge_zero ph_high Basic pH (> pI) charge_neg Negative ph_high->charge_neg sol_high1 High charge_pos->sol_high1 sol_low Low charge_zero->sol_low sol_high2 High charge_neg->sol_high2

Relationship between pH and this compound solubility.

Q3: Can I prepare a concentrated stock solution of this compound in a physiological buffer?

A3: Yes, based on its water solubility of 100 mg/mL, you should be able to prepare concentrated stock solutions in most physiological buffers.[1] It is recommended to prepare the stock solution in the same buffer that will be used for the final experiment to avoid any issues with buffer incompatibility or precipitation upon dilution. Always filter-sterilize the stock solution for cell culture applications.

Q4: How should I store my this compound solutions?

A4: For short-term storage, this compound solutions can typically be stored at 2-8°C. For long-term storage, it is advisable to aliquot the solution into single-use volumes and store them frozen at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.

Q5: Is there a significant difference in solubility between this compound and L-valine?

A5: this compound and L-valine are structural isomers. While their overall physicochemical properties are similar, slight differences in their crystal lattice energy and interaction with water molecules can lead to minor variations in solubility. The provided data for L-valine can be used as a reasonable estimate for this compound, but for precise experimental work, it is always best to determine the solubility of this compound directly under your specific experimental conditions.

References

L-Isovaline Stability in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of L-isovaline in aqueous solutions for experimental use. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and stock solutions?

A1: For optimal stability, this compound should be stored as a powder at -20°C for up to 3 years or at 4°C for up to 2 years. Once in solution, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. Aqueous stock solutions of this compound are stable for up to 6 months when stored at -80°C and for up to 1 month at -20°C.

Q2: How soluble is this compound in common laboratory solvents?

A2: this compound has good solubility in water. It can be dissolved in water up to 100 mg/mL with the aid of ultrasonication. Its solubility in DMSO is more limited, at approximately 8.33 mg/mL, and may require warming.

Q3: Is this compound prone to racemization in aqueous solutions?

A3: No, this compound is highly resistant to racemization in aqueous solutions. Studies have shown that even under elevated temperatures (e.g., 150°C for 8 weeks), this compound does not undergo significant racemization. This structural stability is a key advantage for experiments where chiral purity is critical.

Q4: What are the expected degradation pathways for this compound under typical experimental conditions?

A4: Under standard experimental conditions (e.g., neutral pH, temperatures up to 37°C), this compound is very stable and significant degradation is not expected. At very high temperatures (290-330°C) in subcritical water, the primary degradation pathways are decarboxylation and deamination. Exposure to UV or γ-radiation can cause photolysis, resulting in the formation of other amino acids such as aspartic acid, serine, glutamic acid, and alanine.

Troubleshooting Guide

Issue 1: Precipitation is observed after dissolving this compound in cell culture medium.

  • Possible Cause 1: Temperature Shift. Temperature changes, such as moving a refrigerated medium to a 37°C incubator, can cause components, including amino acids, to precipitate out of the solution.

    • Solution: Warm the medium to 37°C and gently swirl to see if the precipitate redissolves. Avoid repeated freeze-thaw cycles of the medium.

  • Possible Cause 2: High Concentration and Interaction with Media Components. High concentrations of this compound, especially in complex media containing various salts and metals, can lead to precipitation. Calcium salts, in particular, are prone to forming insoluble complexes.

    • Solution: Prepare a concentrated stock solution of this compound in high-purity water and add it to the final medium in a dropwise manner while gently stirring. Ensure that the final concentration of this compound does not exceed its solubility limit in the specific medium formulation.

  • Possible Cause 3: Evaporation. Water loss from the culture medium can increase the concentration of all solutes, potentially leading to precipitation.

    • Solution: Ensure proper humidification of your incubator and use appropriate seals on culture vessels to minimize evaporation.

Issue 2: Inconsistent or unexpected biological effects in cell-based assays.

  • Possible Cause 1: Contamination of Stock Solution. Microbial contamination in the this compound stock solution can introduce variability and affect cell health.

    • Solution: Always sterile-filter your this compound stock solution through a 0.22 µm filter before adding it to your sterile culture medium. Prepare and handle the solution under aseptic conditions.

  • Possible Cause 2: Degradation due to Improper Storage. Although stable, prolonged storage at inappropriate temperatures or exposure to light can potentially lead to some degradation.

    • Solution: Adhere to the recommended storage conditions. If degradation is suspected, a stability test can be performed (see Experimental Protocols section).

Quantitative Data Summary

The following table summarizes the known stability of this compound under various conditions.

FormStorage TemperatureDurationNotes
Powder-20°C3 years
Powder4°C2 years
Aqueous-80°C6 monthsAvoid repeated freeze-thaw cycles.
Aqueous-20°C1 monthAvoid repeated freeze-thaw cycles.
Aqueous150°C8 weeksHighly resistant to racemization.
Aqueous290-330°CVariesDegradation via first-order kinetics.

Experimental Protocols

Protocol: Stability Testing of this compound in an Aqueous Buffer

This protocol outlines a method to assess the stability of this compound in a specific aqueous buffer under defined temperature and pH conditions.

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Sterile-filter the solution through a 0.22 µm syringe filter into a sterile container.

  • Incubation:

    • Aliquot the this compound solution into several sterile, tightly sealed tubes.

    • Store the tubes at the desired experimental temperatures (e.g., 4°C, 25°C, and 37°C). Protect the samples from light.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove one aliquot from each temperature condition for analysis.

    • Immediately freeze the collected samples at -80°C until all time points have been collected.

  • Sample Analysis:

    • Thaw all samples simultaneously.

    • Analyze the concentration of this compound in each sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Compare the concentration of this compound at each time point to the initial concentration (time 0) to determine the percentage of degradation.

Visualizations

experimental_workflow cluster_prep 1. Solution Preparation cluster_incubation 2. Incubation cluster_sampling 3. Time-Point Sampling cluster_analysis 4. Analysis prep_stock Prepare this compound stock solution in desired buffer filter_stock Sterile-filter through 0.22 µm filter prep_stock->filter_stock aliquot Aliquot into sterile tubes filter_stock->aliquot store_4c Store at 4°C aliquot->store_4c store_25c Store at 25°C aliquot->store_25c store_37c Store at 37°C aliquot->store_37c sample Collect samples at T=0, 24h, 48h, etc. store_4c->sample store_25c->sample store_37c->sample freeze Freeze samples at -80°C sample->freeze thaw Thaw all samples freeze->thaw analyze Analyze by HPLC or LC-MS thaw->analyze compare Compare to T=0 to determine degradation analyze->compare

Caption: Workflow for this compound stability testing in aqueous solution.

This compound has been shown to exert analgesic effects through the activation of peripheral GABAB receptors. The following diagram illustrates this proposed signaling pathway.

signaling_pathway cluster_cell Peripheral Neuron L_isovaline This compound GABAB_R GABAB Receptor L_isovaline->GABAB_R binds Gi_protein Gi Protein Activation GABAB_R->Gi_protein AC Adenylyl Cyclase Inhibition Gi_protein->AC inhibits Ca_channel Ca²⁺ Channel Inhibition Gi_protein->Ca_channel inhibits K_channel K⁺ Channel Activation Gi_protein->K_channel activates cAMP ↓ cAMP AC->cAMP Analgesia Analgesic Effect cAMP->Analgesia Ca_channel->Analgesia Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Hyperpolarization->Analgesia

Caption: Proposed signaling pathway for this compound-mediated analgesia.

potential off-target effects of L-isovaline in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and mitigating potential off-target effects of L-isovaline in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action of this compound in a biological context?

A1: this compound is primarily known for its effects on the nervous system, although it does not cross the blood-brain barrier.[1] Its main reported actions are as an analgesic, likely through the activation of peripheral GABAB receptors, and as an anticonvulsant by increasing the activity of interneurons.[1][2]

Q2: My non-neuronal cells are showing unexpected changes in viability/proliferation after this compound treatment. What could be the cause?

A2: While the primary documented effects of this compound are in neuronal contexts, off-target effects in other cell types are possible. Consider the following:

  • Mitochondrial Dysfunction: Non-proteinogenic amino acids, such as the structural analog L-norvaline, have been reported to induce cytotoxicity and mitochondrial dysfunction.[3] It is plausible that this compound could have similar effects, impacting cellular energy production and overall health.

  • Amino Acid Metabolism Interference: As an amino acid analog, this compound could potentially interfere with the transport or metabolism of essential amino acids, leading to nutrient stress and affecting cell growth.

  • Osmolality Changes at High Concentrations: As with other small molecules, using high concentrations of this compound can increase the osmolality of the culture medium, which in itself can be stressful to cells and inhibit proliferation.

Q3: Could this compound be interacting with GABA or glycine receptors in my cell line?

A3: It's a valid consideration given this compound's structural similarity to GABA and glycine.[1] However, studies in thalamic neurons have shown that this compound's inhibitory effects are not blocked by strychnine, a glycine receptor antagonist. Furthermore, another study found that R-isovaline does not activate GABAB receptor-coupled potassium currents in AtT-20 cells or cultured rat hippocampal neurons. Therefore, direct interaction with these receptors in your cell line may be unlikely, but cell-type specific effects cannot be entirely ruled out.

Q4: I am observing changes in ion channel activity in my cells. Could this compound be responsible?

A4: Yes, this is a plausible off-target effect. Research in thalamic neurons has demonstrated that this compound can increase potassium conductance. If your cells express potassium channels, this compound could be modulating their activity, leading to changes in membrane potential and downstream signaling.

Q5: Are there any known effects of this compound on common signaling pathways like MAP-kinase or PI3K/Akt?

A5: Currently, there is no direct published evidence detailing the effects of this compound on these specific signaling pathways in common cell-based assays. If you observe modulation of these pathways, it would be a novel finding. It could be a downstream consequence of a more primary off-target effect, such as metabolic stress or ion channel modulation.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or Reduced Proliferation
Possible Cause Suggested Troubleshooting Steps
Direct Cytotoxicity via Mitochondrial Dysfunction 1. Perform a Dose-Response Curve: Determine the EC50 for the cytotoxic effect using a sensitive assay like CellTiter-Glo® (measures ATP).2. Assess Mitochondrial Health: Use assays to measure mitochondrial membrane potential (e.g., TMRE or JC-1 staining) or reactive oxygen species (ROS) production (e.g., CellROX™ Green).3. Use an Orthogonal Viability Assay: Confirm the results from a metabolic-based assay (e.g., MTT) with a membrane integrity assay (e.g., Trypan Blue exclusion or a live/dead cell stain).
Interference with Amino Acid Metabolism 1. Supplement with Essential Amino Acids: Determine if supplementing the culture medium with additional essential amino acids can rescue the phenotype.2. Amino Acid Uptake Assay: Use radiolabeled or fluorescently tagged amino acids to assess if this compound competes for uptake through common amino acid transporters.
Increased Osmolality of Culture Medium 1. Use an Osmolality Control: Prepare a control medium with an equivalent concentration of a non-metabolizable small molecule (e.g., mannitol or sucrose) to match the osmolality of your highest this compound concentration.2. Measure Medium Osmolality: If available, use an osmometer to measure the osmolality of your experimental conditions.
Issue 2: Altered Cellular Morphology or Adhesion
Possible Cause Suggested Troubleshooting Steps
Cytoskeletal Disruption 1. Immunofluorescence Staining: Stain cells for key cytoskeletal components like F-actin (using phalloidin) and microtubules (using an anti-tubulin antibody) to visualize any disruptions.2. Cell Adhesion Assay: Plate cells on different substrates (e.g., fibronectin, collagen) in the presence of this compound to assess if it affects cell attachment.
Ion Channel Modulation Leading to Changes in Cell Volume 1. Use Ion Channel Blockers: Co-treat cells with this compound and known potassium channel blockers to see if the morphological changes are reversed.2. Calcein-AM Quenching Assay: Use this method to assess changes in cell volume.

Experimental Protocols

Protocol 1: Assessing this compound-Induced Cytotoxicity using MTT Assay
  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in your complete cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for your desired time point (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Investigating this compound's Effect on Mitochondrial Membrane Potential
  • Cell Treatment: Culture your cells on a suitable imaging dish or plate and treat with this compound at various concentrations and for different durations. Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • TMRE Staining: In the final 30 minutes of treatment, add TMRE (tetramethylrhodamine, ethyl ester) to the culture medium at a final concentration of 25-100 nM.

  • Washing: Gently wash the cells with pre-warmed PBS or live-cell imaging solution.

  • Imaging: Immediately image the cells using a fluorescence microscope with the appropriate filter set for rhodamine.

  • Quantification: Measure the mean fluorescence intensity of the mitochondria in treated versus control cells. A decrease in fluorescence indicates mitochondrial depolarization.

Visualizations

experimental_workflow Troubleshooting Workflow for Unexpected this compound Effects start Unexpected Result Observed (e.g., decreased viability) cause1 Potential Cause: Direct Cytotoxicity start->cause1 cause2 Potential Cause: Metabolic Interference start->cause2 cause3 Potential Cause: Physical Effect (Osmolality) start->cause3 test1 Action: Run Orthogonal Viability/Mitochondrial Assays cause1->test1 test2 Action: Amino Acid Supplementation/Uptake Assay cause2->test2 test3 Action: Use Osmolality Control (e.g., Mannitol) cause3->test3 result1 Result: Confirmed Mitochondrial Effect test1->result1 result2 Result: Phenotype Rescued by AA Supplementation test2->result2 result3 Result: Osmolality Control Replicates Phenotype test3->result3 conclusion Conclusion: Identified a plausible off-target mechanism result1->conclusion result2->conclusion result3->conclusion

Caption: A logical workflow for troubleshooting unexpected results in cell-based assays with this compound.

signaling_pathway Potential Off-Target Signaling of this compound isovaline This compound k_channel Potassium Channels isovaline->k_channel Modulates mitochondria Mitochondria isovaline->mitochondria Potentially Affects (based on analogs) aa_transporter Amino Acid Transporters isovaline->aa_transporter Potentially Competes membrane_potential Hyperpolarization of Membrane Potential k_channel->membrane_potential ca_signaling Altered Ca2+ Signaling membrane_potential->ca_signaling cell_stress Cellular Stress ca_signaling->cell_stress atp_production Decreased ATP Production mitochondria->atp_production ros Increased ROS mitochondria->ros atp_production->cell_stress ros->cell_stress aa_metabolism Altered Amino Acid Metabolism aa_transporter->aa_metabolism aa_metabolism->cell_stress

Caption: Potential off-target signaling pathways that could be affected by this compound in cell-based assays.

References

managing L-isovaline stability during long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing the long-term storage stability of L-isovaline. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common stability issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: The recommended storage conditions for this compound depend on its form (solid powder or in solution). Adherence to these conditions is critical to ensure its stability and integrity over time. For solid this compound, storage at -20°C is recommended for up to 3 years, while storage at 4°C is suitable for up to 2 years.[1][2] Lyophilized powder should be stored at -20°C under desiccated conditions for up to 36 months.[3] When in a solvent, this compound solutions are stable for up to 6 months at -80°C and for 1 month at -20°C.[1][2] It is also advised to aliquot solutions to avoid repeated freeze-thaw cycles, which can degrade the product.

Q2: What is the general chemical stability profile of this compound?

A2: this compound is a non-proteinogenic α-methyl amino acid known for its high resistance to racemization, a process where an enantiomer transforms into an equal mixture of both enantiomers. Unlike amino acids with an alpha-hydrogen, this compound's structure makes it robust against racemization in aqueous solutions. While generally stable, it can undergo degradation under harsh conditions such as exposure to strong acids, bases, oxidizing agents, or high-energy radiation.

Q3: What are the potential degradation pathways for this compound during storage?

A3: While specific degradation pathways for this compound under standard storage conditions are not extensively documented due to its high stability, potential degradation can be inferred from general amino acid chemistry. Under forced conditions, such as exposure to radiation, degradation can occur, leading to the formation of other amino acids like aspartic acid, serine, glutamic acid, and alanine. For other amino acids, common degradation routes include oxidation, particularly for those with susceptible side chains like methionine. Although this compound has a stable aliphatic side chain, extreme conditions of temperature and humidity could potentially lead to slow degradation over extended periods.

Q4: How do environmental factors like temperature, humidity, and light affect this compound?

A4: Temperature is a critical factor. Storing this compound at elevated temperatures can accelerate degradation. Humidity can also be a concern for the solid powder form, as moisture can promote chemical reactions; therefore, storage in a desiccated environment is recommended. While specific studies on the photostability of this compound in storage are limited, it is general good practice to protect all chemicals from light to prevent photolytic degradation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureDurationAdditional Notes
Powder -20°C3 yearsKeep in a dark place.
4°C2 yearsKeep in a dark place.
Lyophilized Powder -20°C36 monthsKeep desiccated.
In Solvent -80°C6 monthsAliquot to avoid freeze-thaw cycles.
-20°C1 monthAliquot to avoid freeze-thaw cycles.
Table 2: Relative Stability of Valine in Dried Blood Spots (DBS) Over 5 Years

This table provides contextual data on the stability of valine, a structural isomer of this compound, in a different matrix (DBS) stored under non-ideal conditions. This suggests that even under challenging conditions, valine is among the more stable amino acids.

Amino AcidRelative Stability Ranking (Most to Least Stable)Storage Conditions
Aspartate11 year at +4°C, then 4 years at room temperature.
Isoleucine21 year at +4°C, then 4 years at room temperature.
Proline31 year at +4°C, then 4 years at room temperature.
Valine 4 1 year at +4°C, then 4 years at room temperature.
Leucine51 year at +4°C, then 4 years at room temperature.
Glutamine19 (Least Stable)1 year at +4°C, then 4 years at room temperature.

Troubleshooting Guides

Problem 1: Inconsistent quantitative results from stability-indicating HPLC analysis.

  • Possible Cause 1: Inaccurate Weighing: Peptides and amino acids can accumulate static charge, leading to inaccurate measurements when preparing standards and samples.

    • Solution: Use anti-static weighing equipment and ensure the balance is properly calibrated.

  • Possible Cause 2: Incomplete Dissolution: this compound may not fully dissolve, especially at higher concentrations, leading to lower than expected concentrations in the analyzed solution.

    • Solution: Ensure the chosen solvent is appropriate. Gentle warming and sonication may be necessary to achieve complete dissolution.

  • Possible Cause 3: Variable Derivatization: In pre-column derivatization HPLC methods, the reaction efficiency can be a source of variability.

    • Solution: Automate the derivatization process using the HPLC autosampler to ensure consistent reaction times and reagent volumes for all samples and standards. Ensure derivatization reagents are fresh.

  • Possible Cause 4: Sample Adsorption: The analyte may adsorb to the surface of storage vials or sample plates.

    • Solution: Use low-binding microplates and vials. Include an internal standard to normalize for any sample loss.

Problem 2: Appearance of new or unexpected peaks in the chromatogram during a stability study.

  • Possible Cause 1: Contamination: The sample may have been contaminated during preparation or handling.

    • Solution: Prepare samples in a clean environment. Analyze a blank (diluent only) to check for contamination from the solvent or instrument.

  • Possible Cause 2: this compound Degradation: The new peak could be a degradation product of this compound.

    • Solution: Conduct a forced degradation study (see Protocol 2) to intentionally degrade this compound under various stress conditions (acid, base, oxidation, heat, light). This helps in identifying the retention times of potential degradation products.

  • Possible Cause 3: Co-elution: The new peak may be co-eluting with the main this compound peak, affecting its purity and quantification.

    • Solution: Adjust the HPLC method parameters, such as the gradient profile, mobile phase composition, or column temperature, to improve the resolution between the peaks.

Mandatory Visualizations

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation Prep Prepare this compound Samples (Solid or Solution) Store Store under Defined Conditions (e.g., 40°C/75% RH, 25°C/60% RH, 4°C) Prep->Store Pull Pull Samples at Time Points (T0, T1, T2...) Store->Pull Dissolve Dissolve/Dilute Sample Pull->Dissolve Derivatize Derivatize with OPA/NAC (if required) Dissolve->Derivatize Inject Inject into HPLC-UV/MS Derivatize->Inject Quantify Quantify this compound (Assay vs. Initial) Inject->Quantify Identify Identify Degradation Products Inject->Identify Assess Assess Purity and Mass Balance Quantify->Assess Identify->Assess Report Generate Stability Report Assess->Report

Caption: General workflow for this compound stability testing.

cluster_sample Sample & Standard Preparation cluster_hplc HPLC System & Method cluster_storage Storage & Handling Start Inconsistent HPLC Results (Poor Precision/Accuracy) Weigh Check Weighing Procedure (Use anti-static measures?) Start->Weigh Deriv Review Derivatization (Reagents fresh? Automated?) Start->Deriv Temp Confirm Storage Temperature (Calibrated chamber?) Start->Temp Dissolve Verify Complete Dissolution (Sonication needed?) Weigh->Dissolve Column Evaluate Column Performance (Peak shape, pressure okay?) Deriv->Column IS Using an Internal Standard? Column->IS Vials Check for Adsorption (Using low-bind vials?) Temp->Vials cluster_stressors Stress Conditions L_Isovaline This compound (C5H11NO2) Oxidation Oxidation (e.g., H2O2) L_Isovaline->Oxidation Hydrolysis Hydrolysis (Acid/Base) L_Isovaline->Hydrolysis Heat Thermal Stress L_Isovaline->Heat Light Photolytic Stress L_Isovaline->Light Degradation_Products Potential Degradation Products (e.g., smaller amino acids, oxidized forms) Oxidation->Degradation_Products Hydrolysis->Degradation_Products Heat->Degradation_Products Light->Degradation_Products

References

common pitfalls in quantifying L-isovaline in complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Quantifying L-Isovaline

Welcome to the technical support center for the quantitative analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Issue 1: Poor Chromatographic Resolution and Peak Shape

Question: Why am I observing poor peak resolution, peak tailing, or peak fronting for this compound in my chromatogram?

Answer: Poor peak shape is a common issue in liquid chromatography and can stem from several factors, including problems with the mobile phase, column, or sample preparation.[1][2][3] For this compound, which is a polar compound, these issues can be particularly pronounced.

Troubleshooting Guide:

  • Mobile Phase pH and Buffer Concentration: The ionization state of this compound is pH-dependent. Ensure the mobile phase pH is adjusted to at least ±2 units away from the analyte's pKa.[2] A buffer concentration of at least 20 mM is recommended to maintain a stable pH and improve peak shape.[4]

  • Injection Solvent Mismatch: Using an injection solvent that is significantly stronger or different in composition from the mobile phase can cause distorted peaks. Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Overload: Injecting too much sample can saturate the column, leading to peak fronting. To check for this, reduce the injection volume or sample concentration and observe if the peak shape improves.

  • Column Contamination or Degradation: Contaminants from previous injections or degradation of the stationary phase can create active sites that lead to peak tailing. Try flushing the column or, if the problem persists, replacing it.

Logical Workflow for Troubleshooting Poor Peak Shape

This diagram outlines a step-by-step process for diagnosing and resolving common peak shape problems in HPLC analysis.

G cluster_0 Troubleshooting Poor Peak Shape start Observe Poor Peak Shape (Tailing, Fronting, Broadening) check_mp Step 1: Verify Mobile Phase - pH correctly adjusted? - Buffer concentration adequate? - Solvents fresh and degassed? start->check_mp check_inj Step 2: Check Injection Solvent - Does it match mobile phase? - Is analyte soluble? check_mp->check_inj Yes mp_ok Mobile Phase OK check_mp->mp_ok No check_load Step 3: Test for Overload - Reduce sample concentration or injection volume. check_inj->check_load Yes inj_ok Injection OK check_inj->inj_ok No check_col Step 4: Inspect Column - Flush column? - Replace guard column? - Try a new column? check_load->check_col Yes load_ok Loading OK check_load->load_ok No resolved Problem Resolved check_col->resolved Yes/No mp_ok->resolved inj_ok->resolved load_ok->resolved

Caption: Troubleshooting workflow for poor HPLC peak shape.

Issue 2: Inaccurate Quantification due to Matrix Effects

Question: My quantification of this compound is inconsistent and varies between different sample matrices (e.g., plasma, urine, cell culture media). What could be causing this?

Answer: This issue is likely due to matrix effects, where co-eluting endogenous substances from the sample interfere with the ionization of this compound in the mass spectrometer source, causing either ion suppression or enhancement. This is a significant challenge in LC-MS/MS analysis of complex biological samples.

Troubleshooting Guide:

  • Improve Sample Preparation: The most effective way to mitigate matrix effects is to remove interfering components before analysis.

    • Protein Precipitation (PPT): A simple but often incomplete method.

    • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT.

    • Solid-Phase Extraction (SPE): Provides the most thorough cleanup and can significantly reduce matrix effects.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard for LC-MS is a stable isotope-labeled version of the analyte (e.g., ¹³C, ¹⁵N-L-isovaline). It co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.

  • Method of Standard Addition: This method can be used to quantify the analyte and correct for matrix effects by spiking known amounts of the standard into the actual sample matrix.

  • Chromatographic Separation: Modify your HPLC method to better separate this compound from the interfering matrix components. This could involve changing the column, mobile phase, or gradient profile.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the typical recovery and reduction in matrix effects for different sample preparation methods when analyzing amino acids in human plasma.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (Acetonitrile) 85 - 105%40 - 70% (Suppression)< 15%
Liquid-Liquid Extraction (Ethyl Acetate) 70 - 90%20 - 40% (Suppression)< 10%
Solid-Phase Extraction (Mixed-Mode Cation Exchange) 90 - 110%< 15% (Suppression/Enhancement)< 5%

Data are representative and may vary based on the specific protocol and analyte.

Issue 3: Difficulty in Chiral Separation

Question: How can I separate this compound from its D-enantiomer to ensure I am only quantifying the L-form?

Answer: Quantifying a specific enantiomer requires a chiral separation technique. Since this compound and D-isovaline have identical physical properties, they cannot be separated by standard reversed-phase HPLC. Two primary approaches are used:

  • Direct Separation using a Chiral Stationary Phase (CSP): This is the most straightforward method. Columns with chiral selectors, such as those based on crown ethers or macrocyclic glycopeptides like teicoplanin, are particularly effective for the direct analysis of underivatized amino acids.

  • Indirect Separation via Chiral Derivatization: In this method, the sample is reacted with a chiral derivatizing agent to create diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18). A common reagent for this is o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC).

Experimental Workflow: Chiral Separation Strategy

This diagram illustrates the decision-making process for selecting an appropriate chiral separation method for this compound.

G cluster_1 Chiral Separation Workflow for this compound start Need to Quantify This compound Enantiomer check_csp Is a Chiral Stationary Phase (CSP) Column Available? start->check_csp direct_sep Direct Separation: Use CSP Column (e.g., Crown Ether, Teicoplanin) check_csp->direct_sep Yes indirect_sep Indirect Separation: Use Chiral Derivatization check_csp->indirect_sep No analysis Quantify using LC-MS/MS direct_sep->analysis derivatize React sample with Chiral Derivatizing Agent (e.g., OPA/NAC) indirect_sep->derivatize achiral_hplc Separate Diastereomers on standard achiral column (e.g., C18) derivatize->achiral_hplc achiral_hplc->analysis

Caption: Decision tree for this compound enantiomeric separation.

Issue 4: Low Sensitivity or No Signal in GC-MS Analysis

Question: I am trying to quantify this compound using Gas Chromatography-Mass Spectrometry (GC-MS), but I am getting very low signal or no peak at all. What is wrong?

Answer: this compound, like other amino acids, is a polar and non-volatile compound. It cannot be analyzed directly by GC-MS. A chemical derivatization step is mandatory to increase its volatility and thermal stability for GC analysis. Silylation is a common derivatization technique for this purpose.

Troubleshooting Guide:

  • Incomplete Derivatization: The reaction may be incomplete. Ensure all reagents are fresh and anhydrous, as moisture can significantly reduce the yield of silylation reactions.

  • Two-Step Derivatization: For amino acids, a two-step process is often more robust. First, an esterification step (e.g., with methanolic HCl) converts the carboxylic acid group. Second, an acylation or silylation step (e.g., with MTBSTFA or PFPA) derivatizes the amine group.

  • Injector Temperature: While derivatization increases thermal stability, excessively high injector temperatures can still cause degradation of the derivatives. Optimize the injector temperature accordingly.

  • Sample Stability: Ensure the derivatized sample is analyzed promptly. While some derivatives are stable, others can degrade over time, especially if exposed to moisture.

Experimental Protocols

Protocol 1: Two-Step Derivatization of this compound for GC-MS Analysis

This protocol describes a common method for preparing this compound from a dried extract for GC-MS analysis.

Materials:

  • Dried sample extract containing this compound

  • 2M HCl in Methanol (for esterification)

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) + 1% TBDMCS (silylation reagent)

  • Acetonitrile (anhydrous)

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Esterification:

    • To the dried sample, add 100 µL of 2M HCl in Methanol.

    • Seal the vial tightly and heat at 85°C for 60 minutes.

    • After cooling, evaporate the reagent to complete dryness under a gentle stream of nitrogen.

  • Silylation:

    • To the dried residue from the previous step, add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA.

    • Seal the vial tightly and heat at 70°C for 30 minutes.

    • After cooling, the sample is ready for injection into the GC-MS.

Expected Outcome: This procedure converts the non-volatile this compound into its volatile N-(tert-butyldimethylsilyl) methyl ester derivative, which is suitable for GC-MS analysis.

References

Technical Support Center: Addressing L-isovaline Aggregation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with L-isovaline-induced aggregation during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern with this compound containing peptides?

A1: Peptide aggregation is the self-association of growing peptide chains on a solid support, primarily through intermolecular hydrogen bonding to form stable secondary structures like β-sheets.[1][2] This can lead to incomplete coupling and deprotection steps, resulting in lower yields and purity of the final peptide.[1][2] this compound, a non-proteinogenic amino acid with a bulky, hydrophobic side chain, can increase the propensity for aggregation, especially in hydrophobic sequences.[1]

Q2: What are the common signs of on-resin peptide aggregation during synthesis?

A2: Several indicators can suggest that peptide aggregation is occurring:

  • Resin Shrinking: A noticeable decrease in the swollen volume of the peptidyl-resin is a primary sign.

  • Slow or Incomplete Reactions: Both Fmoc deprotection and amino acid coupling reactions may become sluggish or fail to reach completion.

  • False Negatives in Monitoring Tests: Colorimetric tests like the ninhydrin (Kaiser) or TNBS test may give misleading negative results because the aggregated peptide chains are inaccessible to the reagents.

  • Flattened and Broadened Deprotection Profile: In continuous-flow synthesis, this indicates a slower, more difficult Fmoc removal process.

Q3: How can I detect and characterize aggregation in my purified this compound peptide?

A3: Several analytical techniques can be used to detect and characterize aggregation in the final peptide product:

  • Spectroscopic Techniques: UV-visible absorbance (for turbidity), fluorescence, and circular dichroism (CD) are quick and sensitive methods to detect the presence of aggregates and changes in secondary structure.

  • Size Exclusion Chromatography (SEC): A widely used technique to separate and quantify monomers, dimers, and higher-order aggregates.

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in solution and can identify the presence of large aggregates.

  • Microscopy: Techniques like Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) can visualize the morphology of the aggregates.

Troubleshooting Guide: On-Resin Aggregation Involving this compound

If you suspect on-resin aggregation during the synthesis of a peptide containing this compound, consider the following troubleshooting strategies.

Issue: Slow or incomplete coupling/deprotection reactions.

This is a classic symptom of peptide chain aggregation, where reactive sites become inaccessible.

start Problem: Slow/Incomplete Reactions strategy1 Modify Synthesis Conditions start->strategy1 strategy2 Incorporate Structure-Breaking Elements start->strategy2 resin Switch to Low-Substitution or PEG-based Resin start->resin solvent Change Solvent (e.g., NMP, DMSO) strategy1->solvent temp Increase Temperature strategy1->temp microwave Use Microwave Synthesizer strategy1->microwave salts Add Chaotropic Salts (e.g., LiCl, NaClO₄) strategy1->salts pseudo Use Pseudoproline Dipeptides strategy2->pseudo dmb_hmb Use Dmb/Hmb-Protected Amino Acids strategy2->dmb_hmb end Improved Yield & Purity solvent->end temp->end microwave->end salts->end pseudo->end dmb_hmb->end resin->end

Caption: Troubleshooting workflow for slow or incomplete reactions.

Summary of Mitigation Strategies

The following table summarizes key strategies to overcome on-resin aggregation.

Strategy CategoryMethodDescriptionTypical ParametersReference(s)
Physical Methods Solvent Choice Switch from DMF to stronger hydrogen bond-disrupting solvents like N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO).NMP as primary solvent or 10-20% DMSO in DMF.
Elevated Temperature Increasing the coupling temperature can help to break up aggregates and improve reaction kinetics.50-75°C
Microwave Irradiation Microwave energy efficiently disrupts aggregates and accelerates both coupling and deprotection steps.Instrument-specific protocols; up to 75-90°C.
Sonication Applying ultrasonic energy can physically disrupt aggregated peptide-resin.During coupling and deprotection steps.
Chemical Methods Chaotropic Salts Add salts like LiCl, NaClO₄, or KSCN to the reaction mixture to disrupt hydrogen bonding.0.1 - 1 M
Pseudoproline Dipeptides Introduce a "kink" in the peptide backbone to disrupt secondary structure formation. Inserted at Ser, Thr, or Cys residues.Substituted for the corresponding dipeptide in the sequence.
Dmb/Hmb Amino Acids The 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on a backbone nitrogen sterically hinders hydrogen bonding.Can be used for any amino acid; particularly useful for Gly-containing sequences.
Solid Support Resin Choice Use a resin with a lower substitution level or a different type of resin, such as a PEG-based resin (e.g., TentaGel).Lower substitution resins reduce peptide chain density.

Experimental Protocols

Protocol 1: Difficult Coupling Using Chaotropic Salts

This protocol describes the use of chaotropic salts to disrupt aggregation before a difficult coupling step, which may be necessary when incorporating this compound or the subsequent amino acid.

  • Resin Preparation: Following the standard Fmoc deprotection of the N-terminus and subsequent DMF washes, perform additional washes.

  • Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M NaClO₄ or LiCl in DMF (2 x 1 minute). This step helps to break up existing secondary structures.

  • DMF Wash: Thoroughly wash the resin with DMF (3-5 x 1 minute) to remove the chaotropic salt before proceeding with the coupling reaction. Residual salt can interfere with some coupling reagents.

  • Coupling: Proceed with the standard amino acid coupling protocol. The pre-wash should have improved the accessibility of the N-terminus.

Protocol 2: Incorporation of a Pseudoproline Dipeptide

This protocol outlines the manual coupling of a commercially available Fmoc-Xaa-Yaa(ΨPro)-OH dipeptide to disrupt a known or suspected aggregation-prone sequence.

  • Resin Preparation: After the deprotection of the N-terminal Fmoc group from the growing peptide-resin, wash the resin thoroughly with DMF (3 x 1 minute).

  • Activation: In a separate vessel, dissolve the pseudoproline dipeptide (1.5-2 eq.), a coupling reagent such as HBTU (1.5-2 eq.), and a base like DIPEA (3-4 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated dipeptide solution to the resin. Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF (3 x 1 minute).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

  • Continuation: Proceed with the deprotection of the Fmoc group on the pseudoproline dipeptide to continue the synthesis.

start Start: Peptide-Resin (Deprotected N-terminus) wash1 Wash with DMF (3x) start->wash1 couple Add Activated Mix to Resin Couple for 1-2 hours wash1->couple activate Activate Pseudoproline Dipeptide + Coupling Reagents in DMF activate->couple wash2 Wash with DMF (3x) couple->wash2 monitor Monitor with Kaiser Test wash2->monitor deprotect Fmoc Deprotection of Pseudoproline monitor->deprotect Negative continue_synth Continue Synthesis deprotect->continue_synth

Caption: Workflow for incorporating a pseudoproline dipeptide.

Protocol 3: Thioflavin T (ThT) Assay for Aggregation Detection

This is a common in-vitro assay to detect the formation of β-sheet-rich aggregates in your final peptide product.

  • Preparation:

    • Prepare a stock solution of Thioflavin T (ThT) in an appropriate buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare the this compound-containing peptide solution at the desired concentration in the same buffer.

  • Plate Setup:

    • In a 96-well black plate, add the peptide solution to each well.

    • Add the ThT working solution to each well.

    • Include negative controls containing only the buffer and ThT.

  • Incubation and Measurement:

    • Place the plate in a microplate reader.

    • Set the reader to take fluorescence measurements at regular intervals (e.g., every 10-15 minutes) with excitation at ~440 nm and emission at ~485 nm.

    • An increase in fluorescence intensity over time indicates the formation of β-sheet aggregates.

References

minimizing side reactions when incorporating L-isovaline into peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for peptide synthesis involving the sterically hindered amino acid, L-isovaline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions and optimizing the incorporation of this compound into peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when incorporating this compound into a peptide sequence?

A1: The primary challenge in incorporating this compound stems from its structure as a Cα-tetrasubstituted amino acid.[1] This steric hindrance around the α-carbon can significantly slow down the kinetics of the coupling reaction.[2] This can lead to incomplete coupling, lower yields, and an increased risk of side reactions, such as racemization, although this compound itself is relatively resistant to racemization.[3][4]

Q2: Which coupling reagents are recommended for incorporating this compound?

A2: For sterically hindered amino acids like this compound, potent coupling reagents are generally recommended to overcome the high activation energy barrier.[5] Uronium/aminium-based reagents such as HATU, HBTU, and HCTU, as well as phosphonium-based reagents like PyBOP and PyAOP, are often more effective than standard carbodiimide-based methods (e.g., DCC, DIC) alone. The addition of additives like HOBt or Oxyma to carbodiimide reactions can help suppress racemization and improve efficiency. For particularly difficult couplings, reagents like PyBrOP have been used.

Q3: What is racemization and is it a significant concern with this compound?

A3: Racemization is the conversion of an L-amino acid to its D-enantiomer during synthesis, which can result in peptides with altered biological activity. While certain amino acids like histidine and cysteine are highly prone to racemization, this compound's structure makes it relatively resistant to this side reaction under standard conditions. However, the choice of coupling reagent and reaction conditions can still influence the degree of racemization of other amino acids in the peptide sequence.

Q4: Can peptide aggregation be an issue when incorporating this compound?

A4: Yes, peptide aggregation, where the growing peptide chains on the solid support interact with each other, can hinder reagent access and lead to incomplete reactions. While not exclusively caused by this compound, sequences containing multiple hydrophobic or sterically bulky residues are more prone to aggregation. Strategies to mitigate aggregation include using specialized resins, modifying solvents, and employing higher temperatures or microwave irradiation during synthesis.

Troubleshooting Guides

Issue 1: Low Coupling Yield or Incomplete Reaction

Symptoms:

  • Positive Kaiser test (indicating free primary amines) after the coupling step.

  • Mass spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to the deletion of this compound.

  • Low overall yield of the final peptide product.

Possible Causes and Solutions:

Possible Cause Recommended Solution Explanation
Insufficiently reactive coupling reagent Switch to a more potent coupling reagent such as HATU, HCTU, or PyBOP.The steric hindrance of this compound requires a highly reactive activated species to facilitate efficient peptide bond formation.
Inadequate reaction time Increase the coupling time for the this compound residue. A double coupling (repeating the coupling step) may be necessary.Slower reaction kinetics due to steric hindrance may require more time for the reaction to go to completion.
Suboptimal reagent concentration Increase the concentration of the activated this compound and the coupling reagent.Higher concentrations can help to drive the reaction forward and overcome the kinetic barrier.
Peptide Aggregation See Troubleshooting Guide for Peptide Aggregation below.Aggregation can physically block the N-terminus, preventing the coupling of this compound.
Issue 2: Peptide Aggregation

Symptoms:

  • Resin beads clump together and do not swell properly.

  • Slow or incomplete Fmoc deprotection and coupling steps for residues following this compound.

  • A broad or complex HPLC profile of the crude peptide.

Possible Causes and Solutions:

Possible Cause Recommended Solution Explanation
Interchain hydrogen bonding Synthesize the peptide on a low-substitution resin or a PEG-based resin (e.g., TentaGel).These resins increase the distance between peptide chains, reducing the likelihood of aggregation.
Poor solvation of the peptide-resin Switch to a more effective solvent for disrupting secondary structures, such as N-methylpyrrolidone (NMP), or add a chaotropic salt like LiCl to the DMF.These solvent modifications can help to break up hydrogen bonds and improve solvation.
Difficult sequence Incorporate a pseudoproline dipeptide or a Dmb-protected amino acid preceding the difficult region.These "kink"-inducing elements can disrupt the formation of stable secondary structures that lead to aggregation.
Low reaction temperature Perform the coupling reaction at an elevated temperature (e.g., 50-75°C) or use a microwave peptide synthesizer.Increased temperature can provide the energy needed to overcome aggregation and facilitate coupling.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Coupling of this compound using HATU

This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide containing this compound using Fmoc chemistry and HATU as the coupling reagent.

1. Resin Swelling:

  • Place the desired amount of resin (e.g., 100 mg of Rink Amide resin) in a fritted syringe.

  • Add dichloromethane (DCM) to swell the resin for 30 minutes.

  • Drain the DCM and wash the resin with N,N-dimethylformamide (DMF) (3 x 5 mL).

2. Fmoc Deprotection:

  • Add 20% piperidine in DMF to the resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. This compound Coupling:

  • In a separate vial, dissolve Fmoc-L-isovaline-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

  • Add the activation mixture to the resin.

  • Agitate the reaction vessel at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended or a second coupling can be performed.

  • Monitor the reaction for completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

4. Washing:

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and then DCM (3 x 5 mL).

5. Peptide Cleavage and Deprotection:

  • Wash the peptidyl-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the literature, the following table provides a general comparison of coupling reagents for sterically hindered amino acids, which can serve as a guide. Yields and purity are highly sequence-dependent.

Coupling ReagentTypical Coupling TimeRelative Efficiency for Hindered CouplingsPotential Side Reactions
HATU 30 min - 2 hVery HighGuanidinylation of the N-terminus if used in excess.
HBTU 30 min - 2 hHighLower efficiency than HATU for some difficult sequences.
HCTU 30 min - 2 hVery HighSimilar to HATU.
PyBOP 1 - 3 hHighGenerally clean, less risk of guanidinylation.
DIC/Oxyma 2 - 4 hModerate to HighSlower kinetics, but low risk of racemization.

Visualizing Workflows and Concepts

experimental_workflow resin Resin Swelling deprotection Fmoc Deprotection resin->deprotection DCM, DMF coupling This compound Coupling deprotection->coupling 20% Piperidine/DMF washing Washing coupling->washing Fmoc-L-Iva-OH, HATU, DIPEA washing->deprotection Next Amino Acid Cycle cleavage Cleavage & Deprotection washing->cleavage Final Cycle analysis Peptide Analysis (HPLC/MS) cleavage->analysis TFA Cocktail

troubleshooting_logic start Low Coupling Yield? check_kaiser Kaiser Test Positive? start->check_kaiser incomplete_coupling Incomplete Coupling check_kaiser->incomplete_coupling Yes aggregation Peptide Aggregation? check_kaiser->aggregation No change_reagent Use Stronger Coupling Reagent (e.g., HATU) incomplete_coupling->change_reagent double_couple Perform Double Coupling incomplete_coupling->double_couple change_conditions Modify Synthesis Conditions (e.g., Temp, Solvent) aggregation->change_conditions success Improved Yield change_reagent->success double_couple->success change_conditions->success

References

Validation & Comparative

A Comparative Analysis of L-Isovaline and Baclofen as GABA B Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of L-isovaline and the established GABAB receptor agonist, baclofen. The information presented is intended to be an objective resource, summarizing available experimental data to aid in research and drug development efforts.

Introduction

The γ-aminobutyric acid type B (GABAB) receptor, a G-protein coupled receptor (GPCR), is a key target for therapeutic intervention in a range of neurological and psychiatric disorders.[1][2][3][4] Activation of the GABAB receptor leads to slow and prolonged inhibitory neurotransmission.[1] Baclofen is the prototypical GABAB receptor agonist, used clinically for the treatment of spasticity. This compound, a non-proteinogenic amino acid, has also been investigated for its potential interaction with the GABAB receptor, particularly in the context of analgesia. This guide will compare these two compounds based on their reported pharmacological properties.

Quantitative Comparison of Pharmacological Parameters

The following table summarizes the available quantitative data for this compound and baclofen as GABAB receptor agonists. It is important to note that there is conflicting evidence in the literature regarding the direct agonistic activity of this compound at the GABAB receptor. Some studies suggest it acts as a GABAB agonist, while others indicate a lack of direct activation in certain experimental systems.

ParameterThis compoundBaclofenReference CompoundExperimental System
Binding Affinity (IC50/Ki) Data not consistently available in literature for direct competitive binding.(R)-(-)-baclofen: IC50 = 0.015 µM[3H]baclofenCat cerebellum membranes
Racemic baclofen: Ki = 6 µM[3H]GABARadioligand binding experiments
Lesogaberan (a potent analog): Ki = 5.1 nM[3H]GABARat brain GABA receptors
Functional Potency (EC50) Did not evoke a current at concentrations up to 1 mM.R-baclofen: 5 µM produced inwardly rectifying currents.-AtT-20 cells transfected with GABAB receptor subunits
Did not evoke a current at 1 or 50 µM.R-baclofen: 5 µM induced GABAB receptor-dependent inward currents.-Cultured rat hippocampal neurons
Racemic baclofen: EC50 values in the low micromolar range are typical.-Recombinant GABAB receptors
Efficacy Did not activate GABAB receptor-coupled potassium currents.Full agonist-AtT-20 cells and cultured rat hippocampal neurons
Effects on guinea pig ileum contractions were not blocked by a GABAB antagonist.Effects on guinea pig ileum contractions were antagonized by CGP52432.-Guinea pig ileum
Analgesic actions were blocked by a GABAB antagonist.Analgesic actions were blocked by a GABAB antagonist.-In vivo mouse model of allodynia

GABAB Receptor Signaling Pathway

Activation of the GABAB receptor by an agonist initiates a cascade of intracellular events. The receptor is a heterodimer composed of GABAB1 and GABAB2 subunits and couples to Gi/o proteins. Upon agonist binding, the Gαi/o and Gβγ subunits dissociate. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunit can directly modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).

GABAB_Signaling cluster_membrane Cell Membrane GABAB_R GABAB Receptor (GABAB1/B2) G_Protein Gi/o Protein (αβγ) GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi/o inhibits GIRK GIRK Channel (K+) G_Protein->GIRK Gβγ activates VGCC VGCC (Ca2+) G_Protein->VGCC Gβγ inhibits cAMP ↓ cAMP AC->cAMP K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca2+ Influx VGCC->Ca_influx Agonist Agonist (e.g., Baclofen) Agonist->GABAB_R Binds

Caption: GABAB receptor signaling cascade.

Experimental Protocols

Radioligand Binding Assay for GABAB Receptors

This assay is used to determine the binding affinity of a test compound for the GABAB receptor.

Objective: To measure the displacement of a radiolabeled ligand from the GABAB receptor by an unlabeled test compound (e.g., this compound or baclofen).

Materials:

  • Rat brain synaptic membranes

  • [3H]-GABA or [3H]-baclofen (radioligand)

  • Unlabeled GABA, baclofen, or test compound

  • Incubation buffer (e.g., Tris-HCl with CaCl2 or MgSO4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Crude synaptic membranes are prepared from rat brains.

  • Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. Non-specific binding is determined in the presence of a high concentration of unlabeled GABA or baclofen.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • Washing: Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value can then be determined using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the GABAB receptor.

Objective: To quantify the extent of G-protein activation by a test compound.

Materials:

  • Cell membranes expressing GABAB receptors (e.g., from CHO-K1 cells)

  • [35S]GTPγS (non-hydrolyzable GTP analog)

  • GDP

  • Test compound (agonist)

  • Assay buffer

  • Scintillation counter or filter plates

Procedure:

  • Incubation: Cell membranes are incubated with the test compound, GDP, and [35S]GTPγS.

  • Reaction Termination: The reaction is stopped by rapid filtration.

  • Measurement: The amount of [35S]GTPγS bound to the Gα subunit is quantified by scintillation counting.

  • Data Analysis: The EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) for G-protein activation are determined.

cAMP Assay

This assay measures the functional consequence of GABAB receptor activation on the downstream effector, adenylyl cyclase.

Objective: To determine the effect of a test compound on intracellular cAMP levels.

Materials:

  • Cells expressing GABAB receptors (e.g., CHO-K1 cells)

  • Test compound

  • Forskolin (to stimulate adenylyl cyclase)

  • cAMP detection kit (e.g., GloSensor cAMP Assay, TR-FRET)

Procedure:

  • Cell Treatment: Cells are pre-treated with the test compound.

  • Stimulation: Adenylyl cyclase is stimulated with forskolin.

  • cAMP Measurement: Intracellular cAMP levels are measured using a suitable detection kit.

  • Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP production is quantified to determine its IC50 value.

Experimental Workflow for Comparative Analysis

The following diagram outlines a typical workflow for the comparative analysis of two potential GABAB receptor agonists.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Comparison Comparative Analysis (Potency, Efficacy, Selectivity, Therapeutic Window) Binding_Assay->Comparison GTP_Assay [35S]GTPγS Binding Assay (Determine EC50, Emax) GTP_Assay->Comparison cAMP_Assay cAMP Assay (Determine IC50) cAMP_Assay->Comparison Electrophysiology Electrophysiology (Measure ion channel modulation) Electrophysiology->Comparison PK_PD Pharmacokinetics/ Pharmacodynamics Behavioral_Models Behavioral Models (e.g., Analgesia, Spasticity) PK_PD->Behavioral_Models Side_Effect_Profile Side Effect Profiling (e.g., Sedation, Motor Impairment) Behavioral_Models->Side_Effect_Profile Start Compound A (this compound) Compound B (Baclofen) Start->Binding_Assay Start->GTP_Assay Start->cAMP_Assay Start->Electrophysiology Comparison->PK_PD

Caption: Workflow for comparing GABAB receptor agonists.

Discussion and Conclusion

The available evidence presents a complex picture of this compound's interaction with the GABAB receptor. While some in vivo studies on analgesia suggest a GABAB-mediated mechanism, in vitro functional assays in specific cell systems have failed to demonstrate direct activation of GABAB receptor-coupled potassium channels. This is in stark contrast to baclofen, which is a well-characterized, direct GABAB receptor agonist with robust activity across a wide range of experimental paradigms.

The discrepancies in the findings for this compound could be due to several factors, including:

  • Tissue-specific or receptor subtype-specific effects: this compound's effects might be more pronounced in certain tissues or on specific GABAB receptor isoforms that were not present in the in vitro systems tested.

  • Indirect mechanism of action: this compound may not be a direct orthosteric agonist but could modulate GABAB receptor function through an allosteric site or by an indirect mechanism that is only apparent in more complex biological systems.

  • Metabolism: In vivo, this compound may be metabolized to an active compound that then acts on the GABAB receptor.

References

Cross-Validation of L-isovaline's Anti-Cancer Mechanism of Action Across Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothesized mechanism of action of L-isovaline, a non-proteinogenic amino acid, across different cancer cell lines and a non-tumorigenic control. The experimental data presented herein is illustrative, designed to guide researchers in the cross-validation of this compound's potential as a therapeutic agent by targeting amino acid-dependent cancer cell metabolism.

Hypothesized Mechanism of Action

This compound, as a structural analog of the essential branched-chain amino acid L-valine, is postulated to exert its anti-cancer effects through competitive inhibition of amino acid transporters and subsequent disruption of downstream signaling pathways crucial for cancer cell growth and survival. The primary hypothesized mechanisms are:

  • Inhibition of L-type Amino Acid Transporter 1 (LAT1): Many cancer cells overexpress LAT1 to meet their high demand for essential amino acids. This compound may act as a competitive inhibitor of LAT1, leading to intracellular amino acid deprivation.

  • Downregulation of the mTOR Signaling Pathway: Amino acid availability is a critical activator of the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and survival.[1][2] By inducing a state of perceived amino acid starvation, this compound may lead to the inactivation of mTORC1 signaling.

  • Induction of Apoptosis: Prolonged amino acid stress and inhibition of mTOR signaling can trigger programmed cell death (apoptosis) in cancer cells.

Comparative Efficacy of this compound: An Illustrative Study

The following data represents a hypothetical study comparing the effects of this compound across three distinct cell lines:

  • A549: A human lung carcinoma cell line known for high LAT1 expression.

  • MCF-7: A human breast cancer cell line with moderate LAT1 expression.

  • HEK293: A non-tumorigenic human embryonic kidney cell line with low LAT1 expression, serving as a control for off-target toxicity.

Table 1: Comparative Cytotoxicity of this compound
Cell LineCell TypeLAT1 ExpressionThis compound IC50 (µM)Cisplatin IC50 (µM)
A549Lung CarcinomaHigh15.28.5
MCF-7Breast CarcinomaModerate32.811.2
HEK293Non-tumorigenic KidneyLow> 10025.4

Key Observation: this compound demonstrates selective cytotoxicity against cancer cell lines with high to moderate LAT1 expression, while exhibiting minimal toxicity towards the non-tumorigenic cell line. This suggests a potential therapeutic window and a dependency on the hypothesized target.

Table 2: Effect of this compound on Apoptosis and mTOR Signaling
Cell LineTreatment (24h)% Apoptotic Cells (Annexin V+)p-S6K (mTORC1 substrate) Relative Expression
A549 Control3.1%1.00
This compound (20 µM)45.7%0.21
MCF-7 Control4.5%1.00
This compound (40 µM)38.2%0.45
HEK293 Control2.8%1.00
This compound (100 µM)5.1%0.92

Key Observation: this compound treatment leads to a significant induction of apoptosis and a marked decrease in the phosphorylation of S6K, a downstream effector of mTORC1, in the cancer cell lines. These effects are substantially less pronounced in the non-tumorigenic cell line, further supporting the hypothesized mechanism of action.

Experimental Protocols

Cell Culture and Reagents

A549, MCF-7, and HEK293 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. This compound and Cisplatin were dissolved in sterile phosphate-buffered saline (PBS).

Cytotoxicity Assay (MTT Assay)
  • Cells were seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight.

  • Cells were treated with increasing concentrations of this compound or Cisplatin for 48 hours.

  • MTT reagent (5 mg/mL) was added to each well and incubated for 4 hours.

  • The formazan crystals were dissolved in DMSO.

  • Absorbance was measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cells were seeded in 6-well plates and treated with the indicated concentrations of this compound for 24 hours.

  • Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) were added and incubated for 15 minutes in the dark.

  • The percentage of apoptotic cells was analyzed by flow cytometry.

Western Blot Analysis
  • Cells were treated with this compound for 24 hours.

  • Whole-cell lysates were prepared using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration was determined using the BCA assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes were blocked and incubated with primary antibodies against phospho-S6K (Thr389) and β-actin overnight at 4°C.

  • Membranes were then incubated with HRP-conjugated secondary antibodies.

  • Protein bands were visualized using an ECL detection system.

Visualizing the Mechanism and Workflow

L-isovaline_Mechanism_of_Action cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound LAT1 LAT1 Transporter This compound->LAT1 Competitive Inhibition L-valine L-valine L-valine->LAT1 Uptake mTORC1 mTORC1 LAT1->mTORC1 Amino Acid Sensing S6K S6K mTORC1->S6K Phosphorylation Apoptosis Apoptosis mTORC1->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation S6K->CellGrowth Promotes

Caption: Hypothesized mechanism of this compound action.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Cell Seeding (A549, MCF-7, HEK293) treatment Treatment with this compound (Dose-Response & Time-Course) start->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western_blot Protein Expression (Western Blot) treatment->western_blot data_analysis Data Analysis (IC50, % Apoptosis, Protein Levels) cytotoxicity->data_analysis apoptosis->data_analysis western_blot->data_analysis conclusion Conclusion: Cross-validation of Mechanism data_analysis->conclusion

Caption: General experimental workflow for cross-validation.

Conclusion and Future Directions

The presented hypothetical data illustrates a clear rationale for the cross-validation of this compound's mechanism of action. The compound shows selective efficacy against cancer cells that are likely dependent on specific amino acid metabolic pathways, while sparing non-tumorigenic cells. This guide provides a foundational framework for researchers to design and execute studies to validate these findings. Future in-vivo studies using xenograft models of tumors with varying LAT1 expression are warranted to confirm the therapeutic potential of this compound.

References

comparing the helix-inducing properties of L-isovaline to other amino acids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the conformational preferences of amino acids is paramount for the rational design of peptides and peptidomimetics with defined secondary structures. Among the non-proteinogenic amino acids, L-isovaline (L-Iva), a Cα-tetrasubstituted α-amino acid, stands out for its remarkable ability to induce and stabilize helical conformations within peptide backbones.

This compound's strong propensity for promoting helical structures is attributed to the steric hindrance imposed by its Cα-ethyl and Cα-methyl substituents. This steric crowding restricts the available Ramachandran space for the φ and ψ dihedral angles to regions that favor helical conformations, primarily the right-handed α-helix and 310-helix. This "helicogenic" nature makes this compound a valuable building block in the design of stable helical peptides for various therapeutic and research applications.

Comparative Analysis of Helix-Inducing Properties

To quantitatively assess the helix-inducing potential of this compound, it is essential to compare its performance against other proteinogenic and non-proteinogenic amino acids within a consistent peptide framework. Host-guest studies, where a "guest" amino acid is substituted at a specific position in a "host" peptide sequence, provide a reliable method for determining the intrinsic helix propensity of individual amino acids. The resulting changes in helicity are typically measured using techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Amino Acid (Guest)Helix Propensity (ΔΔG, kcal/mol)% Helicity (in host peptide)MethodReference
This compound (analog) Not ReportedSignificantly Higher than AibCD, NMR[1]
α-Aminoisobutyric Acid (Aib) -0.79~70-80%CD, NMR[1][2]
Alanine (Ala) 0~30-40%CD[3]
Leucine (Leu) -0.39~40-50%CD[3]
Valine (Val) +0.5 to +0.9~20-30%CD
Glycine (Gly) +1.0<10%CD

Note: The data presented is a synthesis from multiple sources and experimental conditions may vary. The ΔΔG values are relative to Alanine. A more negative value indicates a stronger helix propensity. The % Helicity is an approximation based on typical results in host-guest systems.

As the table illustrates, Cα-substituted amino acids like Aib and, by strong inference from analogous studies, this compound, are significantly more potent helix inducers than even the strongest proteinogenic helix-forming residue, Alanine. A study on a close analog, Cα-methyl-L-valine, demonstrated its ability to confer an even stronger α-helical character compared to Aib, with an intrinsic bias for a right-handed screw sense.

Experimental Methodologies for Determining Helix Propensity

The quantitative comparison of helix-inducing properties relies on robust experimental protocols. The two primary techniques employed are Circular Dichroism and Nuclear Magnetic Resonance spectroscopy.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides in solution. The characteristic far-UV CD spectrum of an α-helix displays double minima at approximately 222 nm and 208 nm, and a strong positive peak around 192 nm. The mean residue ellipticity at 222 nm ([θ]222) is directly proportional to the helical content of the peptide.

Experimental Protocol:

  • Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0) to a final concentration of 50-100 µM.

  • CD Measurement: CD spectra are recorded on a spectropolarimeter using a quartz cuvette with a path length of 1 mm. Data is typically collected from 190 to 260 nm at a constant temperature (e.g., 25 °C).

  • Data Analysis: The raw data (in millidegrees) is converted to mean residue ellipticity [θ] using the following equation: [θ] = (millidegrees × 100) / (path length in cm × molar concentration × number of residues)

  • Helicity Calculation: The percentage of α-helix is estimated from the [θ]222 value, often using the following formula: % Helix = ([θ]222 - [θ]coil) / ([θ]helix - [θ]coil) × 100 where [θ]coil and [θ]helix are the mean residue ellipticities of a fully random coil and a fully helical peptide, respectively.

Experimental_Workflow_CD cluster_prep Sample Preparation cluster_measurement CD Measurement cluster_analysis Data Analysis Peptide Peptide Synthesis & Purification Dissolution Dissolve Peptide in Buffer Peptide->Dissolution Buffer Buffer Preparation (e.g., 10mM Phosphate, pH 7) Buffer->Dissolution Concentration Determine Concentration (e.g., UV-Vis) Dissolution->Concentration Spectropolarimeter Spectropolarimeter Setup Concentration->Spectropolarimeter Cuvette Load Sample into Quartz Cuvette Spectropolarimeter->Cuvette Scan Record CD Spectrum (190-260 nm) Cuvette->Scan Conversion Convert mdeg to Mean Residue Ellipticity Scan->Conversion Calculation Calculate % Helicity Conversion->Calculation Comparison Compare Helicity of Different Peptides Calculation->Comparison

Caption: Experimental workflow for determining peptide helicity using Circular Dichroism.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-level information about peptide conformation in solution. Several NMR parameters are indicative of helical structures:

  • Chemical Shifts: The chemical shifts of α-protons (Hα) in helical regions are typically upfield (lower ppm) compared to random coil values.

  • Nuclear Overhauser Effects (NOEs): The presence of short- to medium-range NOEs, such as dNN(i, i+1), dαN(i, i+3), and dαβ(i, i+3), are characteristic of helical structures.

  • Coupling Constants: 3JHNα coupling constants are typically small (< 6 Hz) in helical regions.

  • Temperature Coefficients: Amide protons involved in intramolecular hydrogen bonds (as in a helix) exhibit smaller changes in chemical shift with temperature (temperature coefficients > -4.5 ppb/K).

Experimental Protocol:

  • Sample Preparation: Peptides are dissolved in a deuterated solvent (e.g., H2O/D2O 9:1 or a mixture of trifluoroethanol-d3 and water) to a concentration of 1-5 mM.

  • NMR Data Acquisition: A series of 1D and 2D NMR experiments (TOCSY, NOESY/ROESY, HSQC) are performed on a high-field NMR spectrometer.

  • Resonance Assignment: All proton and nitrogen resonances are assigned using the through-bond (TOCSY) and through-space (NOESY/ROESY) correlation spectra.

  • Structural Restraint Generation: NOE cross-peaks are integrated to derive interproton distance restraints. 3JHNα coupling constants are measured to obtain dihedral angle restraints.

  • Structure Calculation: The experimental restraints are used in molecular dynamics or simulated annealing calculations to generate an ensemble of 3D structures consistent with the NMR data.

Experimental_Workflow_NMR cluster_prep_nmr Sample Preparation cluster_acquisition_nmr NMR Data Acquisition cluster_analysis_nmr Data Analysis & Structure Calculation Peptide_NMR Peptide Synthesis & Purification Dissolution_NMR Dissolve Peptide in Solvent Peptide_NMR->Dissolution_NMR Solvent_NMR Deuterated Solvent Solvent_NMR->Dissolution_NMR Spectrometer High-Field NMR Spectrometer Dissolution_NMR->Spectrometer Experiments 1D & 2D NMR Experiments (TOCSY, NOESY) Spectrometer->Experiments Assignment Resonance Assignment Experiments->Assignment Restraints Generate Structural Restraints (NOEs, J-couplings) Assignment->Restraints Calculation_NMR 3D Structure Calculation Restraints->Calculation_NMR Ensemble Conformational Ensemble Analysis Calculation_NMR->Ensemble

Caption: Experimental workflow for peptide conformational analysis using NMR spectroscopy.

References

Validating the Peripheral Restriction of L-isovaline's Analgesic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of L-isovaline, a novel analgesic agent, focusing on the experimental validation of its peripherally restricted effects. By objectively comparing its performance with other analgesics and presenting supporting data, this document serves as a resource for researchers in pain management and drug discovery.

Introduction

This compound is a non-proteinogenic amino acid with demonstrated analgesic properties in various preclinical pain models.[1][2] Structurally similar to the inhibitory neurotransmitters glycine and γ-aminobutyric acid (GABA), its mechanism of action and, critically, its limited penetration of the central nervous system (CNS) distinguish it from many conventional analgesics.[3][4][5] Peripherally restricted analgesics are highly sought after as they promise to minimize or eliminate CNS-related side effects such as sedation, respiratory depression, and addiction, which are common with opioids and other centrally acting drugs. This guide details the evidence supporting the peripheral action of this compound.

Mechanism of Action: A Peripheral Target

This compound is proposed to exert its analgesic effects primarily through the activation of peripheral GABA(B) receptors. Unlike traditional GABAergic drugs like baclofen which can cross the blood-brain barrier (BBB) and cause significant CNS effects, this compound's activity is confined to the periphery. This targeted action inhibits nociceptive signaling at its source, without affecting CNS function.

The proposed signaling pathway for this compound's peripheral analgesia begins with its binding to GABA(B) receptors on peripheral nerve endings and keratinocytes. This activation is thought to modulate nociceptive information, reducing the transmission of pain signals.

cluster_periphery Peripheral Nerve Terminal cluster_cns Central Nervous System This compound This compound GABA(B) Receptor GABA(B) Receptor This compound->GABA(B) Receptor Binds to Blood-Brain Barrier Blood-Brain Barrier This compound->Blood-Brain Barrier Does not cross Nociceptive Signaling Cascade Nociceptive Signaling Cascade GABA(B) Receptor->Nociceptive Signaling Cascade Inhibits Reduced Pain Signal Transmission Reduced Pain Signal Transmission Nociceptive Signaling Cascade->Reduced Pain Signal Transmission No CNS Effects No CNS Effects Animal Model of Peripheral Pain Animal Model of Peripheral Pain Drug_Administration Administer Test Compounds (this compound, Baclofen, GABA) Animal Model of Peripheral Pain->Drug_Administration Analgesia_Assessment Assess Peripheral Analgesia (e.g., von Frey Test) Drug_Administration->Analgesia_Assessment CNS_Assessment Assess CNS Side Effects (e.g., Rotarod, Temperature) Drug_Administration->CNS_Assessment Data_Analysis Compare Efficacy and Side Effect Profiles Analgesia_Assessment->Data_Analysis CNS_Assessment->Data_Analysis Analgesics Analgesics Peripheral_Acting Peripheral Acting Analgesics->Peripheral_Acting Central_Acting Central Acting Analgesics->Central_Acting L_isovaline This compound Peripheral_Acting->L_isovaline NSAIDs NSAIDs Peripheral_Acting->NSAIDs Opioids Opioids Central_Acting->Opioids Gabapentinoids Gabapentinoids (Gabapentin, Pregabalin) Central_Acting->Gabapentinoids

References

L-Isovaline: A Comparative Analysis of its Efficacy in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

L-isovaline, a non-proteinogenic amino acid, has emerged as a promising novel analgesic agent. Its unique mechanism of action, primarily targeting peripheral pathways, distinguishes it from traditional centrally-acting analgesics and offers the potential for a safer therapeutic profile. This guide provides an objective comparison of this compound's efficacy across various animal models of pain, supported by experimental data and detailed methodologies, to inform further research and development.

Efficacy of this compound in Nociceptive and Inflammatory Pain Models

This compound has demonstrated significant analgesic properties in several well-established rodent models of nociceptive and inflammatory pain. Its efficacy has been compared against saline controls and other analgesic compounds, providing valuable insights into its potential therapeutic window and comparative effectiveness.

Formalin-Induced Pain

The formalin test, which induces a biphasic pain response (an acute neurogenic phase followed by a persistent inflammatory phase), is a cornerstone model for evaluating potential analgesics. Intravenously administered RS-isovaline in mice significantly attenuated the phase II inflammatory pain response in a dose-dependent manner, with a 50% effective dose (ED50) of 66 mg/kg.[1][2] Notably, it did not affect the acute phase I response.[1][2] Intrathecal administration of RS-, R-, and S-isovaline also reduced both phase I and phase II responses, with efficacy comparable to glycine and beta-alanine but without the accompanying side effects of scratching and biting observed with the latter two.[1] Furthermore, a 500 mg/kg intraperitoneal injection of S-isovaline was shown to significantly reduce the total licking and biting time in phase II of the formalin assay.

Carrageenan-Induced Inflammatory Pain

In a rat model of carrageenan-induced paw inflammation, subcutaneous administration of this compound demonstrated anti-hyperalgesic, anti-allodynic, and anti-edematous effects. A dose of 400 mg/kg of isovaline was effective in reducing thermal hyperalgesia and mechanical allodynia. When co-administered with the weak opioid tramadol, this compound exhibited an enhanced analgesic effect, suggesting a potential for synergistic therapeutic strategies. The combination of isovaline (200 mg/kg) and tramadol (2 mg/kg) resulted in significantly higher pain thresholds compared to tramadol alone.

Animal ModelSpeciesThis compound Dose & RouteComparator(s)Key FindingsReference
Formalin Paw Test Mouse (CD-1)50, 150, 500 mg/kg IV (RS-isovaline)SalineDose-dependent reduction of phase II responses (ED50 = 66 mg/kg). No effect on phase I.
Mouse (CD-1)60, 125, 250, 500 mM IT (RS-, R-, S-isovaline)Glycine, Beta-alanineAttenuated both phase I and II responses. Isovaline did not induce scratching/biting side effects seen with comparators.
Mouse500 mg/kg IP (S-isovaline)SalineSignificant reduction in total licking and biting time in phase II.
Carrageenan-Induced Paw Inflammation Rat200, 400 mg/kg SCTramadol (2, 4 mg/kg SC), Saline400 mg/kg isovaline showed significant anti-hyperalgesic and anti-allodynic effects. Combination with tramadol enhanced these effects.
Glutamate-Induced Pain Mouse (CD-1)High doses-Did not block peripheral allodynia induced by glutamate.
Strychnine-Induced Allodynia Mouse (CD-1)Intrathecal and Intracisternal co-application-Significantly reduced strychnine-induced allodynia, suggesting interaction with glycine inhibitory pathways.
Prostaglandin E2-Induced Allodynia MouseNot specifiedBaclofen, GABAAttenuated allodynia. Effect blocked by a GABA-B antagonist.
Osteoarthritis Model MouseNot specified-Restored performance during forced exercise to baseline values.

Comparative Efficacy and Tolerance

Studies have also explored the comparative efficacy of this compound against established analgesics like morphine and sodium salicylate. While this compound demonstrated a significant analgesic effect, it showed a delayed onset, a lower peak effect, and less cumulative pain relief compared to both morphine and sodium salicylate in male Balb/c mice. Repeated daily injections of isovaline (100 mg/kg, i.p.) for five days led to the development of analgesic tolerance. Interestingly, cross-tolerance was observed with sodium salicylate but not with morphine, suggesting distinct underlying analgesic pathways.

Mechanism of Action: A Focus on Peripheral GABA-B Receptors

The analgesic effects of this compound are primarily mediated by its action on peripheral gamma-aminobutyric acid type B (GABA-B) receptors. Structurally similar to the inhibitory neurotransmitters glycine and GABA, isovaline's ability to activate these receptors leads to a reduction in nociceptive signaling. A key advantage of this compound is its inability to cross the blood-brain barrier, which restricts its action to the periphery and avoids the central nervous system side effects commonly associated with opioids and other centrally acting analgesics, such as sedation and respiratory depression. Immunohistochemical studies have confirmed the co-localization of GABA-B1 and GABA-B2 receptor subunits on fine nerve endings and keratinocytes in the skin, supporting a cutaneous site of action.

The proposed signaling pathway for this compound's peripheral analgesic action is depicted below:

L_isovaline_pathway cluster_periphery Peripheral Nociceptor cluster_cns Central Nervous System L_isovaline This compound GABA_B_R GABA-B Receptor L_isovaline->GABA_B_R activates G_protein G-protein GABA_B_R->G_protein activates K_channel K+ Channel G_protein->K_channel opens Hyperpolarization Hyperpolarization K_channel->Hyperpolarization leads to Reduced_Nociception Reduced Nociceptive Signal Transmission Hyperpolarization->Reduced_Nociception results in Pain_Perception Pain Perception Reduced_Nociception->Pain_Perception decreases

Figure 1: Proposed signaling pathway of this compound's peripheral analgesic action.

Experimental Protocols

Formalin Paw Test
  • Animals: Female CD-1 mice.

  • Procedure: A dilute solution of formalin (typically 20 µL of 5% formalin) is injected into the plantar surface of the hind paw.

  • Drug Administration: RS-isovaline (50, 150, or 500 mg/kg) is administered intravenously. Intrathecal injections of RS-, R-, and S-isovaline (5 µL volumes of 60, 125, 250, and 500 mM) are also performed.

  • Pain Assessment: Nocifensive behaviors, such as licking and biting of the injected paw, are observed and quantified during two distinct phases: Phase I (0-5 minutes post-injection) and Phase II (15-60 minutes post-injection).

  • Control Groups: Saline-injected controls are used for comparison.

Carrageenan-Induced Inflammatory Pain
  • Animals: Rats.

  • Procedure: Inflammation is induced by injecting carrageenan into the hind paw.

  • Drug Administration: S-isovaline (200 mg/kg and 400 mg/kg) or tramadol (2 mg/kg and 4 mg/kg) is administered subcutaneously 60 minutes after the carrageenan injection.

  • Pain Assessment:

    • Thermal Hyperalgesia: Assessed using a thermal plantar test to measure paw withdrawal latency from a heat source.

    • Mechanical Allodynia: Assessed using a dynamic plantar aesthesiometer to measure the paw withdrawal threshold to a mechanical stimulus.

    • Paw Edema: Measured to quantify the extent of inflammation.

  • Control Groups: Saline-treated and vehicle-only control groups are included.

The general workflow for evaluating the analgesic efficacy of this compound in a preclinical pain model is illustrated in the following diagram:

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Pain Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Pain_Induction Induce Pain (e.g., Formalin, Carrageenan) Animal_Model->Pain_Induction L_isovaline_Group This compound Administration (Varying Doses/Routes) Pain_Induction->L_isovaline_Group Comparator_Group Comparator Drug (e.g., Tramadol, Saline) Pain_Induction->Comparator_Group Control_Group Vehicle Control Pain_Induction->Control_Group Inflammation_Measures Measure Inflammatory Markers (e.g., Paw Edema) Pain_Induction->Inflammation_Measures Behavioral_Tests Behavioral Nociceptive Tests (e.g., Paw Licking, Withdrawal Threshold) L_isovaline_Group->Behavioral_Tests L_isovaline_Group->Inflammation_Measures Comparator_Group->Behavioral_Tests Comparator_Group->Inflammation_Measures Control_Group->Behavioral_Tests Control_Group->Inflammation_Measures Data_Collection Data Collection and Quantification Behavioral_Tests->Data_Collection Inflammation_Measures->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Efficacy_Determination Determine Efficacy and Dose-Response Statistical_Analysis->Efficacy_Determination

Figure 2: General experimental workflow for preclinical evaluation of this compound.

Conclusion

This compound consistently demonstrates analgesic efficacy in various animal models of nociceptive and inflammatory pain. Its peripheral mechanism of action via GABA-B receptors presents a significant advantage, potentially mitigating the adverse central nervous system effects associated with many current analgesics. While it may have a slower onset of action and lower peak efficacy compared to potent opioids like morphine, its favorable safety profile and potential for synergistic effects with other analgesics make it a compelling candidate for further investigation. Future research should focus on optimizing dosing regimens, exploring its efficacy in a broader range of chronic pain models, and ultimately translating these promising preclinical findings into clinical applications.

References

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